Agaropentaose
Description
Classification and Nomenclature within Agarooligosaccharides
Agaropentaose belongs to a larger family of compounds known as agarooligosaccharides (AOS), which are the hydrolysates of agarose (B213101). sci-hub.senih.gov Agarose is a linear polysaccharide composed of repeating disaccharide units of D-galactose and 3,6-anhydro-L-galactose (L-AHG), linked by alternating α-1,3 and β-1,4 glycosidic bonds. nih.govmdpi.comfrontiersin.org
The hydrolysis of agarose can yield two main series of oligosaccharides, distinguished by the sugar unit at their non-reducing end: researchgate.netasm.org
Agarooligosaccharides (AOS): These have a D-galactose unit at the non-reducing end. They are typically produced by the action of α-agarase, which cleaves the α-1,3 glycosidic linkages. researchgate.netmdpi.com
Neoagarooligosaccharides (NAOS): These have a 3,6-anhydro-L-galactose (L-AHG) unit at the non-reducing end. They are typically produced by β-agarase, which cleaves the β-1,4 glycosidic linkages. researchgate.netmdpi.com
This compound is classified as an odd-numbered agarooligosaccharide. mdpi.com The nomenclature reflects its structure: "agaro-" indicates its origin from agarose, and "pentaose" signifies that it is a pentasaccharide, meaning it has a degree of polymerization (DP) of five. srce.hr It is often abbreviated as A5 . mdpi.commdpi.comresearchgate.net
Classification of this compound
| Category | Description | Reference |
|---|---|---|
| Parent Compound | Agar (B569324) (Agarose) | sci-hub.se |
| Compound Family | Agarooligosaccharides (AOS) | mdpi.comresearchgate.net |
| Chemical Nature | Oligosaccharide; Pentasaccharide (DP 5) | srce.hr |
| Abbreviation | A5 | mdpi.commdpi.com |
| Defining Feature | An odd-numbered agarooligosaccharide with D-galactose at the non-reducing end. | mdpi.comasm.org |
Historical Context of this compound Isolation and Initial Characterization
The study of agar hydrolysates dates back several decades, with early methods focusing on chemical degradation. sci-hub.sebac-lac.gc.ca Acid hydrolysis, using reagents like hydrochloric acid, was a common technique to break down agar into a mixture of oligosaccharides of varying lengths, including those with a degree of polymerization from two to ten. sci-hub.sesrce.hr However, these methods often produced undesirable byproducts and lacked specificity. asm.org
The advent of enzymatic hydrolysis marked a significant advancement in the specific production of agarooligosaccharides. Researchers began isolating and classifying agarases—enzymes that degrade agar—into α-agarases and β-agarases based on their cleavage patterns. mdpi.combac-lac.gc.ca This allowed for more controlled production of either the agaro- or neoagaro- series of oligosaccharides.
The specific isolation of this compound was often as part of a mixture of hydrolytic products. It can be produced from larger odd-numbered agarooligosaccharides, such as agaroheptaose (B14751524) (A7) and agarononose (A9), through the catalytic action of certain β-agarases. mdpi.comresearchgate.net It can also be generated from the hydrolysis of an even-numbered neoagarooligosaccharide, neoagarohexaose (NA6), by the enzyme α-neoagaro-oligosaccharide hydrolase. nih.govmdpi.comsci-hub.se Early characterization and purification relied on chromatographic techniques, such as activated carbon column chromatography, to separate the different oligosaccharides from the enzymatic reaction mixture. srce.hrresearchgate.netresearchgate.net More recent studies have focused on optimizing enzymatic processes to increase the yield of specific products like this compound. mdpi.comresearchgate.net
Current Research Trajectories and Academic Significance of this compound Studies
The academic significance of this compound has grown considerably with the discovery of its potent biological activities, particularly in the area of neuroprotection. lidsen.comfao.org Current research is heavily focused on elucidating the mechanisms behind these effects and exploring its potential as a therapeutic agent or functional food additive for neurodegenerative diseases. fao.org
A key area of investigation is the protective effect of this compound against neurotoxicity. Studies have demonstrated that pretreating neuronal cells with this compound can significantly mitigate damage induced by neurotoxins like 6-hydroxydopamine (6-OHDA), a compound commonly used in research to model Parkinson's disease. lidsen.comlidsen.comfao.org The protective mechanisms of this compound are multifaceted and have been shown to involve the modulation of critical cellular signaling pathways. Research indicates that this compound can down-regulate the NF-κB and p38MAPK signaling pathways, which are associated with neuroinflammation and apoptosis (programmed cell death). lidsen.comfao.org
Furthermore, this compound has been shown to exhibit strong antioxidant properties within a cellular context. nih.govfao.org It can reduce levels of intracellular reactive oxygen species (ROS), prevent the loss of mitochondrial membrane potential, and boost the activity of the body's own antioxidant enzymes. nih.govfao.org These findings highlight this compound as a promising molecule in glycobiological research, driving further studies into its therapeutic potential against neurological damage. fao.org
Summary of Research Findings on the Neuroprotective Effects of this compound
| Finding | Experimental Model | Mechanism/Effect | Reference |
|---|---|---|---|
| Enhanced cell viability | SH-SY5Y cells treated with 6-hydroxydopamine (6-OHDA) | Protects against neurotoxin-induced cell death. | fao.org |
| Modulation of signaling pathways | SH-SY5Y cells | Down-regulates the NF-κB and p38MAPK pathways, reducing neuroinflammation. | lidsen.comfao.org |
| Antioxidant activity | SH-SY5Y cells | Reduces intracellular reactive oxygen species (ROS) and enhances antioxidant enzyme activity. | nih.govfao.org |
| Mitochondrial protection | SH-SY5Y cells | Inhibits the loss of mitochondrial membrane potential. | nih.govfao.org |
Structure
2D Structure
Properties
Molecular Formula |
C30H48O24 |
|---|---|
Molecular Weight |
792.7 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[[(1S,3S,4S,5S,8R)-4-hydroxy-8-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol |
InChI |
InChI=1S/C30H48O24/c31-1-6-11(34)14(37)15(38)27(47-6)51-20-9-4-44-24(20)19(42)30(50-9)54-23-13(36)8(3-33)48-28(17(23)40)52-21-10-5-45-25(21)18(41)29(49-10)53-22-12(35)7(2-32)46-26(43)16(22)39/h6-43H,1-5H2/t6-,7-,8-,9+,10+,11+,12+,13+,14+,15-,16-,17-,18+,19+,20-,21-,22+,23+,24+,25+,26-,27+,28+,29+,30+/m1/s1 |
InChI Key |
YKYIBFHYGKNHKT-XNHDDFGWSA-N |
Isomeric SMILES |
C1[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@@H]4[C@@H]5CO[C@H]4[C@@H]([C@@H](O5)O[C@H]6[C@H]([C@H](O[C@H]([C@@H]6O)O)CO)O)O)CO)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)OC4C5COC4C(C(O5)OC6C(C(OC(C6O)O)CO)O)O)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O |
Origin of Product |
United States |
Biosynthesis and Enzymatic Production of Agaropentaose
Enzymatic Hydrolysis of Agarose (B213101) and Agar (B569324)
The enzymatic conversion of agarose and agar into smaller oligosaccharides like agaropentaose involves the catalytic action of specific enzymes known as agarases. These enzymes are broadly classified based on the type of glycosidic bond they cleave within the agarose polymer chain.
α-Agarase Catalysis Leading to this compound and Related Oligosaccharides
α-Agarases (EC 3.2.1.158) are enzymes that specifically hydrolyze the α-1,3 glycosidic linkages in agarose. This action directly yields a series of agarooligosaccharides (AOSs) with an odd number of sugar units. The production of this compound via α-agarase catalysis is a direct and efficient process.
For example, an α-agarase from the marine bacterium Catenovulum maritimus (Cm-AGA) has been shown to degrade agarose into intermediate products like agarotetraose (A4) and agarohexaose (A6). mdpi.com These intermediates are somewhat unstable, and their reducing ends can spontaneously release a 3,6-anhydro-α-L-galactose molecule. This process results in the formation of smaller oligosaccharides, including agarotriose (B13785353) (A3) and this compound (A5). mdpi.comnih.gov Similarly, α-agarases isolated from an Alteromonas sp. (SH-1) have been identified to produce this compound and agarotriose from agarose. fao.org
The direct products of α-agarase on agarose are typically even-numbered AOSs, but the subsequent transformation of these products leads to the desired odd-numbered oligosaccharides such as this compound. mdpi.comresearchgate.net
Role of β-Agarases in Indirect this compound Precursor Generation
β-Agarases (EC 3.2.1.81) cleave the β-1,4 glycosidic bonds in agarose, which results in the production of neoagarooligosaccharides (NAOSs), such as neoagarotetraose (NA4) and neoagarohexaose (NA6). mdpi.comnih.gov These NAOSs serve as precursors for the generation of this compound in subsequent enzymatic steps.
The process is therefore indirect. For instance, endo-type β-agarases like Aga16B from Saccharophagus degradans 2-40T hydrolyze agarose into NA4 and NA6. nih.govmdpi.com These neoagarooligosaccharides can then be treated with an α-neoagarooligosaccharide hydrolase (NAOH). The NAOH enzyme acts on the NAOS precursors, leading to the production of this compound (AgaDP5) from neoagarohexaose (NeoDP6), alongside 3,6-anhydro-L-galactose (AHG). nih.govmdpi.com
A novel approach has also been developed where agarose is first broken down into a mixture of larger agarooligosaccharides using acid hydrolysis. This mixture is then treated with a β-agarase, such as DagA from Streptomyces coelicolor A3(2), which can hydrolyze these larger AOSs to yield both agarotriose and this compound. mdpi.commdpi.com
Cooperative Enzymatic Systems in this compound Production
The efficient production of this compound often relies on the synergistic action of multiple enzymes in a cooperative system. These multi-step enzymatic processes can achieve higher yields and more complete hydrolysis of the agarose substrate into specific, high-value oligosaccharides.
A well-documented cooperative system involves a two-step enzymatic hydrolysis:
Step 1: An endo-type β-agarase (e.g., Aga16B) depolymerizes agarose into neoagarooligosaccharides (NAOSs), primarily neoagarohexaose (NeoDP6) and neoagarotetraose (NeoDP4). mdpi.comresearchgate.net
Step 2: An α-neoagarooligosaccharide hydrolase (NAOH) (e.g., SdNABH) then hydrolyzes these NAOSs. Specifically, it converts NeoDP6 into this compound (AgaDP5) and a molecule of 3,6-anhydro-L-galactose (AHG). nih.govmdpi.comresearchgate.net
This sequential action allows for the controlled breakdown of agarose and targeted production of this compound. mdpi.com Research into human gut bacteria has also revealed cooperative degradation of agarose. For example, Bacteroides plebeius can break down agarose into smaller fragments like agarotriose using its enzymatic machinery. This intermediate can then be utilized by other bacteria like Bifidobacterium infantis. researchgate.net The concept of organizing multi-enzyme systems on scaffolds to enhance efficiency through substrate channeling is also an area of active research, which could be applied to this compound production. nih.gov
Characterization of this compound-Producing Enzymes
The enzymes responsible for producing this compound belong to specific Glycoside Hydrolase (GH) families, each with distinct substrate specificities and catalytic mechanisms that dictate their role in the degradation of agarose.
Glycoside Hydrolase Family Designations (e.g., GH96, GH117) Relevant to this compound Formation
The classification of carbohydrate-active enzymes into families is based on their amino acid sequence similarities, which reflects their structural folds and catalytic mechanisms. wikipedia.orgwikipedia.org
α-Agarases: The α-agarases that directly produce this compound or its immediate precursors predominantly belong to the GH96 family. mdpi.comacs.org An example is the α-agarase CaLJ96 from Catenovulum agarivorans. acs.org
β-Agarases: The β-agarases that generate the neoagarooligosaccharide precursors are found in several GH families, most notably GH16 and GH50 . nih.govresearchgate.net Aga16B is a GH16 β-agarase, while Sco3487 from Streptomyces coelicolor A3(2) is a GH50 β-agarase. nih.govnih.gov
α-Neoagarooligosaccharide Hydrolases (NAOH): These enzymes, crucial for the indirect pathway, are typically members of the GH117 family. researchgate.netnzytech.comcazypedia.org They catalyze the final step in the degradation pathway by releasing 3,6-anhydro-L-galactose from NAOSs to produce AOSs like this compound. researchgate.netnzytech.com
Table 1: Key Enzymes in this compound Production
| Enzyme Type | Enzyme Name | Source Organism | GH Family | Function in this compound Production | Reference(s) |
| α-Agarase | Cm-AGA | Catenovulum maritimus STB14 | GH96 | Degrades agarose to A4 and A6, which convert to A3 and A5. | mdpi.com, nih.gov |
| α-Agarase | CaLJ96 | Catenovulum agarivorans | GH96 | Hydrolyzes larger AOSs; can act on A5 to produce A2 and A3. | acs.org |
| β-Agarase | Aga16B | Saccharophagus degradans 2-40T | GH16 | Hydrolyzes agarose to NA4 and NA6 (precursors). | nih.gov, mdpi.com |
| β-Agarase | DagA | Streptomyces coelicolor A3(2) | GH50 | Hydrolyzes AOS mixture to produce A3 and A5. | mdpi.com, mdpi.com |
| α-NAOS Hydrolase | SdNABH | Saccharophagus degradans 2-40T | GH117 | Hydrolyzes NA6 to produce A5 and AHG. | nih.gov |
| α-NAOS Hydrolase | BpGH117 | Bacteroides plebeius | GH117 | Acts on NAOSs to produce AOSs. | researchgate.net |
Substrate Specificity and Catalytic Mechanisms of this compound Formation
The ability of an enzyme to bind to a specific substrate and catalyze a particular reaction is known as substrate specificity. fiveable.me This property is determined by the three-dimensional structure of the enzyme's active site.
α-Agarases (GH96): These enzymes exhibit specificity for the α-1,3 linkage in agarose. The α-agarase Cm-AGA from Catenovulum maritimus can act on agarooligosaccharides with a degree of polymerization (DP) greater than four, but it cannot hydrolyze smaller oligosaccharides like agarotriose (A3) or agarotetraose (A4). mdpi.comnih.gov Another GH96 α-agarase, CaLJ96, can hydrolyze this compound (A5) into agarobiose (A2) and agarotriose (A3). acs.org The catalytic mechanism of GH96 α-agarases like Cm-AGA is proposed to involve a catalytic dyad of two conserved acidic residues, specifically Asp994 and Glu1129, which act as the catalytic nucleophile and the general acid/base, respectively. mdpi.com
β-Agarases (e.g., GH16, GH50): These enzymes are specific for the β-1,4 linkages in agarose. Their action produces NAOSs, with the D-galactose residue at the reducing end. nih.gov The specificity of different β-agarases determines the size of the main NAOS products; for example, some produce primarily neoagarotetraose (NA4) and neoagarohexaose (NA6). mdpi.com
α-Neoagarooligosaccharide Hydrolases (GH117): These are exo-acting enzymes that show specificity for the terminal α-1,3-linked 3,6-anhydro-L-galactose unit at the non-reducing end of NAOSs. nzytech.comcazypedia.org The proposed catalytic mechanism for GH117 enzymes is an inverting mechanism that involves an aspartic acid residue as the general base and a histidine residue as the general acid. cazypedia.org This catalytic action is essential for converting the NAOS precursors generated by β-agarases into valuable agarooligosaccharides, including this compound.
Enzyme Engineering Strategies for Enhanced this compound Yields
Enzyme engineering has emerged as a powerful strategy to improve the efficiency and specificity of agarases for the targeted production of this compound. These strategies primarily focus on enhancing the thermostability and catalytic performance of these enzymes, as the high viscosity of the agarose substrate requires elevated temperatures for solubilization. researchgate.net
One approach involves the site-directed mutagenesis of β-agarases. For instance, a β-agarase from Zobellia galactanivorans, AgaB, was subjected to random mutagenesis, resulting in mutants with enhanced catalytic activity and thermostability. nih.gov Another study demonstrated that a single mutation (A86D) in the exo-β-agarase Aga50D from Saccharophagus degradans 2-40 led to a significant increase in its melting temperature by 23.3°C and a more than 7-fold improvement in its catalytic efficiency for agarose hydrolysis at 50°C. researchgate.net Such enhancements in thermostability are crucial for industrial applications as they allow the enzymatic reaction to be carried out at temperatures where the agar substrate is in a soluble state. researchgate.net
A novel chemo-enzymatic method has been developed that combines acid hydrolysis of agarose with subsequent enzymatic catalysis by β-agarases to produce specific agarooligosaccharides. In this process, agarose is first treated with an acid, like citric acid, to generate a mixture of agarooligosaccharides (AOSs). This mixture is then treated with a specific β-agarase. For example, using the neoagarohexaose-forming β-agarase DagA on an acid-hydrolyzed agarose mixture can yield both agarotriose and this compound, with a reported yield of 13% for this compound. frontiersin.orgmdpi.com The optimization of this enzymatic step showed that an enzyme concentration of 0.1900 U/mL of DagA was optimal for producing both agarotriose and this compound from agaroheptaose (B14751524) or agarononose. mdpi.comnih.gov
Furthermore, the choice of β-agarase can influence the product profile. While some β-agarases primarily produce even-numbered neoagarooligosaccharides (NAOSs) like neoagarotetraose (NA4) and neoagarohexaose (NA6), certain enzymes can generate odd-numbered agarooligosaccharides, including this compound, when provided with suitable substrates. For example, the GH16B β-agarase from Cellvibrio sp. KY-GH-1 was found to produce this compound along with NA4 and NA6 when agaro-oligosaccharides were used as the substrate. researchgate.netsci-hub.se
Computational design and molecular dynamics simulations are also being employed to guide enzyme engineering efforts. researchgate.netarmatsbioteklab.in These approaches help in understanding the structure-function relationships of agarases and in predicting mutations that could lead to improved stability and catalytic efficiency for the desired oligosaccharide production. researchgate.net The table below summarizes key engineered enzymes and their impact on oligosaccharide production.
| Enzyme | Original Source | Engineering Strategy | Key Findings | Reference |
| Aga50D | Saccharophagus degradans 2-40 | Site-directed mutagenesis (A86D) | Increased melting temperature by 23.3°C; >7-fold improvement in catalytic performance at 50°C. | researchgate.net |
| DagA | Unknown | Chemo-enzymatic hydrolysis | Produced this compound with a 13% yield from acid-hydrolyzed agarose. | frontiersin.orgmdpi.com |
| GH16B β-agarase | Cellvibrio sp. KY-GH-1 | Substrate specificity | Produced this compound when agaro-oligosaccharides were the substrate. | researchgate.netsci-hub.se |
Microbial and Bioprocess Approaches for this compound Biosynthesis
The production of this compound can also be achieved through microbial fermentation, utilizing microorganisms that naturally produce agar-degrading enzymes. This approach involves identifying suitable microbial strains, optimizing their growth and production conditions, and potentially genetically engineering them for enhanced and directed synthesis.
Identification of Agarolytic Microorganisms Relevant to this compound Production
A variety of microorganisms, primarily marine bacteria, have been identified for their ability to degrade agar and produce a range of oligosaccharides. The screening for such microorganisms often involves cultivating them on media containing agar as the sole carbon source and observing the formation of clear zones, indicating agar hydrolysis. researchgate.netnahrainuniv.edu.iq
One such identified bacterium is Flammeovirga sp. OC4, isolated from deep-sea environments. frontiersin.orgnih.gov This strain has been shown to produce a cocktail of oligosaccharides from Gracilaria lemaneiformis (a type of red algae), which includes neoagarobiose, agarotriose, neoagarotetraose, this compound, and neoagarohexaose. frontiersin.orgnih.gov
Other relevant microorganisms include Vibrio species, which have been isolated from marine sediments and show potential for agarase (B13387818) production. researchgate.net Catenovulum maritimum STB14 is another marine bacterium that produces an α-agarase (Cm-AGA) capable of degrading agarose into agarobiose and agarotetraose. researchgate.netmdpi.com While not directly producing this compound as a primary product, the enzymes from such organisms could be engineered or used in combination with other enzymes to achieve the desired product.
The human intestinal bacterium Bacteroides uniformis NP1 has also been found to possess an agarolytic pathway, highlighting that agar-degrading capabilities are not restricted to marine environments. nih.gov The table below lists some agarolytic microorganisms and their relevance to oligosaccharide production.
| Microorganism | Source | Relevance to this compound Production | Reference |
| Flammeovirga sp. OC4 | Deep-sea sediment | Directly produces a mixture of oligosaccharides including this compound from red algae. | frontiersin.orgnih.gov |
| Cellvibrio sp. KY-GH-1 | Freshwater | Produces a β-agarase that can generate this compound from agaro-oligosaccharide substrates. | researchgate.netsci-hub.se |
| Vibrio sp. | Marine sediment | Identified as a potential source for agarase production. | researchgate.net |
| Catenovulum maritimum STB14 | Marine environment | Produces α-agarase, which can be a target for engineering to produce specific agarooligosaccharides. | researchgate.netmdpi.com |
| Bacteroides uniformis NP1 | Human intestine | Possesses an agarolytic pathway, indicating diverse sources of agar-degrading enzymes. | nih.gov |
Optimization of Fermentation Parameters for this compound Accumulation
To maximize the yield of this compound from microbial fermentation, it is crucial to optimize various process parameters. These include the composition of the culture medium (carbon and nitrogen sources), temperature, pH, and aeration. patsnap.comfrontiersin.org
A study on Flammeovirga sp. OC4 demonstrated a systematic approach to optimizing oligosaccharide production, which includes this compound. The fermentation conditions were optimized using statistical methods like the Plackett-Burman design and response surface methodology. frontiersin.orgnih.gov The key optimized parameters were the concentration of the seaweed powder (G. lemaneiformis) as the carbon source, the type and concentration of the nitrogen source, the working volume of the medium, and the temperature. frontiersin.orgnih.gov
The results indicated that the optimal conditions for oligosaccharide production by Flammeovirga sp. OC4 were a medium containing 30 g/L of G. lemaneiformis powder and 4.84 g/L of (NH₄)₂SO₄, with a working volume of 44.8 mL in a 250 mL flask, at a temperature of 36.7°C and a shaking speed of 200 rpm for 42 hours. frontiersin.org These optimized conditions led to a 36.1% increase in the total oligosaccharide yield. frontiersin.org
The pH of the culture medium is another critical factor. For Flammeovirga sp. OC4, the crude enzyme responsible for agar degradation exhibited optimal activity at a pH of 8.0. frontiersin.orgnih.gov Similarly, for a Vibrio species, the optimal pH for agarase production was found to be 8.0. researchgate.net Temperature also plays a significant role, with the optimal temperature for the crude enzyme from Flammeovirga sp. OC4 being 50°C, while the optimal fermentation temperature for the microorganism itself was 36.7°C. frontiersin.orgnih.gov For a Vibrio species, the optimal cultivation temperature for agarase production was 25°C. researchgate.net
The table below presents the optimized fermentation parameters for oligosaccharide production by Flammeovirga sp. OC4.
| Parameter | Optimized Value | Impact on Production | Reference |
| Carbon Source | 30 g/L Gracilaria lemaneiformis powder | Increased oligosaccharide yield with increasing concentration up to this point. | frontiersin.orgnih.gov |
| Nitrogen Source | 4.84 g/L (NH₄)₂SO₄ | Provided the necessary nutrients for microbial growth and enzyme production. | frontiersin.org |
| Temperature | 36.7°C | Optimal for microbial growth and oligosaccharide accumulation during fermentation. | frontiersin.orgnih.gov |
| pH | 8.0 (for enzyme activity) | The crude enzyme showed maximum activity at this pH. | frontiersin.orgnih.gov |
| Fermentation Time | 42 hours | Sufficient time for the microorganism to degrade the substrate and produce oligosaccharides. | frontiersin.org |
Genetic Engineering of Microbial Strains for Directed this compound Synthesis
Genetic engineering offers a promising avenue for developing microbial strains that can produce this compound with high specificity and yield. nih.govmdpi.com This can be achieved by introducing or modifying genes involved in the agar degradation pathway. austinpublishinggroup.comnrfhh.com
One common strategy is the heterologous expression of a specific agarase gene in a host organism that is well-suited for industrial fermentation, such as Escherichia coli or Bacillus subtilis. nih.govnih.gov For example, a β-agarase gene from Pseudoalteromonas sp. was successfully expressed in B. subtilis, a host generally recognized as safe (GRAS). nih.gov This allows for the large-scale production of the desired enzyme, which can then be used for the in vitro synthesis of this compound.
Metabolic engineering can also be employed to redirect the metabolic flux of a microorganism towards the synthesis of a specific oligosaccharide. austinpublishinggroup.comnih.gov This could involve the knockout or downregulation of genes encoding enzymes that degrade the desired product further or that lead to the formation of unwanted byproducts. For instance, to accumulate this compound, one might consider engineering a strain to express an α-agarase that primarily produces larger oligosaccharides and then introducing a second enzyme that specifically cleaves these into this compound, while simultaneously deleting genes for enzymes that would further degrade it.
While specific examples of genetically engineering a microbial strain for the sole purpose of directed this compound synthesis are not extensively detailed in the provided search results, the principles of metabolic engineering are well-established. austinpublishinggroup.comnrfhh.comnih.gov The development of such engineered strains would likely involve a combination of expressing a specific set of agarases and modifying the host's metabolic pathways to optimize precursor supply and prevent product degradation. nih.gov
Chemical Synthesis Methodologies for Agaropentaose and Structural Analogues
Oligosaccharide Chemical Synthesis Principles Applied to Agaropentaose
The chemical synthesis of oligosaccharides is a specialized field within organic chemistry that has evolved to address the complexities of constructing these vital biomolecules. rroij.comoaepublish.comnsf.gov The total synthesis of a molecule like this compound requires a meticulous approach, often involving numerous steps to build the desired structure from simpler, commercially available precursors. rroij.com
Glycosylation Strategies for Stereoselective Linkage Formation
A cornerstone of oligosaccharide synthesis is the glycosylation reaction, which forms the critical glycosidic bond between two sugar units. numberanalytics.com Achieving high stereoselectivity in this step is paramount, as the anomeric configuration (α or β) of the linkage profoundly influences the three-dimensional structure and biological activity of the final oligosaccharide. numberanalytics.comnih.gov
Several strategies have been developed to control the stereochemical outcome of glycosylation reactions. nih.gov These can be broadly categorized as donor-controlled and acceptor-controlled methods. nih.gov In donor-controlled strategies, the stereochemistry is dictated by the nature of the glycosyl donor, a sugar molecule with a leaving group at the anomeric position. nih.gov The use of "armed-disarmed" donors, where one donor is more reactive than another, allows for sequential glycosylations in a controlled manner. nih.gov
Neighboring group participation is a powerful technique for achieving 1,2-trans-glycosides. nih.gov In this approach, a participating group at the C-2 position of the glycosyl donor, such as an ester, forms a cyclic intermediate that shields one face of the molecule, forcing the incoming acceptor to attack from the opposite face, thus ensuring high stereoselectivity. nih.gov For the synthesis of 1,2-cis-glycosides, which is often more challenging, non-participating groups are employed at the C-2 position, and other factors such as solvent, temperature, and the nature of the promoter are carefully controlled to favor the desired stereoisomer. researchgate.net
Recent advancements in glycosylation methods include the development of novel activating systems and the use of catalysts to enhance reactivity and selectivity. numberanalytics.com For instance, the combination of N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is a commonly used promoter system for activating thioglycoside donors. researchgate.net The choice of the glycosyl donor, acceptor, and reaction conditions is crucial and must be tailored for each specific glycosylation step in the synthesis of this compound. nih.govresearchgate.net
Protecting Group Chemistry in this compound Synthesis
The numerous hydroxyl groups present in a sugar molecule exhibit similar reactivity, making selective reactions at a single position a significant hurdle. researchgate.net Protecting group chemistry is therefore an indispensable tool in oligosaccharide synthesis. pressbooks.puborganic-chemistry.org Protecting groups are chemical moieties that are temporarily attached to a functional group to mask its reactivity while other transformations are carried out elsewhere in the molecule. pressbooks.puborganic-chemistry.org
An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild conditions without affecting other parts of the molecule. pressbooks.pub In the context of this compound synthesis, a diverse array of protecting groups is required to differentiate the various hydroxyl groups. Common protecting groups for hydroxyl functions include ethers (e.g., benzyl (B1604629), silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS)) and esters (e.g., acetyl, benzoyl). jocpr.comyoutube.com
The strategic application of protecting groups is known as a "protecting group strategy." This involves a careful plan for the protection and deprotection of functional groups throughout the synthetic sequence. jocpr.com An "orthogonal" protecting group strategy is particularly powerful, employing multiple protecting groups that can be removed under different, specific conditions, allowing for the selective unmasking of a single hydroxyl group for glycosylation. organic-chemistry.org For example, a silyl ether can be removed with fluoride (B91410) ions, while a benzyl ether is cleaved by hydrogenolysis, and an acetyl ester is removed by base-catalyzed hydrolysis. This orthogonal approach provides the high level of control necessary for the systematic construction of a complex oligosaccharide like this compound.
Convergent and Linear Synthesis Pathways for this compound
There are two primary strategies for assembling a complex molecule like this compound: linear synthesis and convergent synthesis. chemistnotes.com
| Flexibility | Less flexible, as an error early on impacts the entire synthesis. fiveable.me | More flexible, allowing for parallel work on different fragments. fiveable.me |
Chemo-Enzymatic Approaches in this compound Preparation
Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. beilstein-journals.orgfrontiersin.org This approach is particularly valuable for the synthesis of complex carbohydrates, offering efficient and environmentally friendly alternatives to purely chemical methods. rsc.org
Enzymatic Precursor Generation Followed by Chemical Ligation
One powerful chemo-enzymatic strategy involves the use of enzymes to generate key oligosaccharide precursors, which are then assembled into the final product using chemical methods. glycoforum.gr.jp For instance, specific enzymes can be used to hydrolyze larger polysaccharides like agarose (B213101) into smaller, well-defined oligosaccharides such as agarotriose (B13785353) or this compound itself. researchgate.netresearchgate.netuct.ac.za
Immobilized Enzyme Systems in Semi-Synthetic Routes to this compound
The use of immobilized enzymes offers several advantages in biocatalysis, including enhanced stability, ease of separation from the reaction mixture, and the potential for continuous processing. gouni.edu.ngacademie-sciences.fr Enzymes can be immobilized on a variety of solid supports, such as agarose-based resins, through methods like physical adsorption, covalent bonding, or entrapment. gouni.edu.ngacademie-sciences.frnih.gov
In the context of this compound synthesis, a semi-synthetic route could employ immobilized enzymes for specific transformations. For example, an immobilized β-agarase could be used in a packed-bed reactor for the continuous production of neoagarooligosaccharides from agarose. researchgate.netresearchgate.net These products could then be isolated and used as starting materials for subsequent chemical steps. Furthermore, co-immobilizing multiple enzymes that work in a cascade can enhance the efficiency of multi-step enzymatic transformations. nih.gov This approach could be envisioned for the controlled degradation of agarose to yield specific oligosaccharide fragments, including this compound, which can then be purified and utilized. researchgate.net
The integration of immobilized enzyme systems into the synthetic workflow represents a promising avenue for the efficient and scalable production of this compound and its analogues for various research and biotechnological applications.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetic acid |
| Acetonitrile |
| Acetyl |
| This compound |
| Agarose |
| Agarotriose |
| Benzoyl |
| Benzyl |
| D-allose |
| D-glucose |
| Glutaraldehyde |
| N-iodosuccinimide (NIS) |
| Neoagarobiose |
| Neoagarohexaose |
| Neoagarooligosaccharides |
| Neoagarotetraose |
| tert-butyldimethylsilyl (TBDMS) |
Advanced Structural Elucidation and Conformational Analysis of Agaropentaose
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural and conformational analysis of oligosaccharides like agaropentaose in solution. glycoforum.gr.jp It provides atomic-resolution information on the monosaccharide composition, sequence, glycosidic linkage positions, and anomeric configurations. glycoforum.gr.jp
The structural backbone of this compound is defined by its constituent monosaccharides and the specific linkages connecting them. One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial fingerprints of the molecule. srce.hr For complex oligosaccharides, these spectra often suffer from signal overlap. Therefore, two-dimensional (2D) NMR experiments are essential for unambiguous assignments. semanticscholar.org
Techniques such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to establish through-bond proton-proton connectivities within each sugar residue, allowing for the assignment of all proton signals within a spin system. nih.govresearchgate.net Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons, aiding in the assignment of the carbon skeleton. ceitec.cz
The anomeric configuration (α or β) of the glycosidic linkages is a key structural feature. In ¹H NMR spectra of agarose-derived oligosaccharides, signals for α-anomeric protons typically appear in the downfield region of δ 5.1–5.6 ppm, while β-anomeric protons resonate in the more upfield region of δ 4.5–4.8 ppm. semanticscholar.org For instance, the anomeric proton of the 3-linked β-D-galactopyranose residue is found around δ 4.7–4.8 ppm. semanticscholar.org The magnitude of the one-bond carbon-proton coupling constant (¹J_C1,H1_) is also a reliable indicator: values of ~170 Hz are characteristic of α-anomers, whereas values of ~160 Hz indicate β-anomers.
Long-range Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for identifying the glycosidic linkages between the sugar units. This technique reveals correlations between protons and carbons that are separated by two or three bonds, allowing for the detection of connectivities across the glycosidic oxygen atom (e.g., from an anomeric proton H-1 of one residue to the linkage-position carbon C-3 or C-4 of the adjacent residue).
Table 1: Typical NMR Chemical Shift Ranges for this compound Constituent Residues This interactive table provides the general ¹H and ¹³C chemical shift ranges for the monosaccharide units found in this compound, as observed in D₂O. Specific shifts can vary based on the position within the oligosaccharide chain and experimental conditions.
| Monosaccharide Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| →3)-β-D-Galp-(1→ | H-1 | ~4.7-4.8 | C-1 |
| H-2 | C-2 | ||
| H-3 | C-3 | ||
| H-4 | C-4 | ||
| H-5 | C-5 | ||
| H-6 | C-6 | ||
| →4)-3,6-anhydro-α-L-Galp-(1→ | H-1 | ~5.2-5.6 | C-1 |
| H-2 | C-2 | ||
| H-3 | C-3 | ||
| H-4 | C-4 | ||
| H-5 | C-5 | ||
| H-6 | C-6 |
Data compiled from general knowledge on agarose (B213101) oligosaccharides. semanticscholar.org
While 2D NMR establishes the covalent structure, the three-dimensional conformation of this compound is determined by the torsion angles around the glycosidic bonds. glycoforum.gr.jp Conformation-sensitive NMR parameters, primarily three-bond homonuclear (³J_HH_) and heteronuclear (³J_CH_) coupling constants and the Nuclear Overhauser Effect (NOE), provide crucial spatial information. diva-portal.org
The magnitude of ³J-coupling constants is related to the dihedral angle between the coupled nuclei through Karplus-type equations. nih.gov By measuring these couplings, particularly across the glycosidic linkage, the preferred orientation of the linked monosaccharide rings can be inferred. diva-portal.orgorganicchemistrydata.org
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment detects through-space correlations between protons that are close to each other (typically < 5 Å), irrespective of whether they are connected by chemical bonds. organicchemistrydata.org Inter-residue NOEs, for example between the anomeric proton (H-1) of one unit and a proton on the aglyconic unit (e.g., H-3 or H-4), provide direct evidence of their spatial proximity and are essential for defining the glycosidic torsion angles (φ and ψ). researchgate.net The combination of J-coupling and NOE data provides a set of experimental restraints used to build and validate 3D models of this compound, often in conjunction with computational methods like molecular dynamics simulations. diva-portal.orgresearchgate.net
For highly complex oligosaccharides or when studying their interactions with other molecules, spectral overlap can become a significant challenge. Isotopic labeling, where atoms such as ¹³C and ¹⁵N are incorporated into the molecule, is a powerful strategy to overcome these limitations. glycoforum.gr.jpuni-saarland.de Uniform ¹³C and/or ¹⁵N enrichment enhances NMR sensitivity and enables a wider range of heteronuclear NMR experiments for structure determination. glycoforum.gr.jp
While uniform labeling is common for recombinantly expressed proteins, specific or selective labeling is often more insightful for carbohydrates. uni-saarland.de For oligosaccharides like this compound, which can be produced via enzymatic synthesis, it is possible to use specifically labeled monosaccharide precursors. nationalmaglab.org This approach simplifies complex spectra by introducing NMR-active nuclei only at desired positions. uni-saarland.de For example, using a precursor that is ¹³C-labeled only at the anomeric carbon can facilitate the unambiguous identification of glycosidic linkages and the measurement of specific heteronuclear J-couplings for conformational analysis. diva-portal.org Deuterium (²H) labeling can also be employed to simplify crowded ¹H NMR spectra and refine structural details.
Conformation-Sensitive NMR Parameters (e.g., J-couplings, NOESY)
Mass Spectrometry (MS) Approaches
Mass spectrometry is a cornerstone analytical technique that provides information on the molecular weight, composition, and sequence of oligosaccharides. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing large, thermally labile biomolecules like this compound. github.ionthu.edu.tw It allows for the transfer of intact molecules from solution into the gas phase as multiply charged ions. github.iount.edu The resulting mass spectrum displays a series of peaks, each corresponding to the intact molecule with a different number of charges (e.g., [M+Na]⁺, [M+2Na]²⁺).
The molecular weight of this compound is 792.7 g/mol , corresponding to its molecular formula C₃₀H₄₈O₂₄. nih.gov ESI-MS analysis can confirm this molecular weight with high accuracy, often better than 20 ppm, which helps to verify the identity and purity of the compound. nih.gov The technique is highly sensitive, requiring only small amounts of sample. nthu.edu.tw
Tandem Mass Spectrometry (MS/MS or MS²) is employed to determine the sequence of monosaccharides in an oligosaccharide. nationalmaglab.orgwikipedia.org In an MS/MS experiment, a specific precursor ion (e.g., the [M+Na]⁺ ion of this compound) is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in a second mass analyzer. nationalmaglab.orgwashington.edu
Fragmentation typically occurs at the glycosidic bonds, leading to characteristic product ions. The nomenclature for these fragments designates ions containing the non-reducing end as a, b, or c-ions, and those containing the reducing end as x, y, or z-ions. nationalmaglab.orgwikipedia.org Cleavage of the glycosidic bond itself results in b and y-ions, which are most common and reveal the sequence of sugar units. Cross-ring cleavages (a and x-ions) can also occur and provide information about the linkage positions. wikipedia.org
For this compound, MS/MS analysis allows for the confirmation of its linear sequence and the identity of its constituent galactose and 3,6-anhydro-galactose units. A study using LC/MS-IT-TOF identified this compound (DP5) and its characteristic fragments. researchgate.net
Table 2: Representative MS/MS Fragmentation of this compound (DP5) This interactive table shows the main product ions observed in the tandem mass spectrum of sodiated this compound ([M+Na]⁺, precursor ion m/z 815). The fragmentation pattern helps to confirm the oligosaccharide sequence.
| Observed m/z | Proposed Fragment Ion | Description |
| 653 | Y₄ | Loss of one terminal monosaccharide unit |
| 491 | Y₃ | Loss of two terminal monosaccharide units |
| 329 | Y₂ | Disaccharide fragment |
| 167 | Y₁ | Terminal reducing monosaccharide unit |
| 307 | B₂ | Disaccharide fragment from non-reducing end |
| 469 | B₃ | Trisaccharide fragment from non-reducing end |
| 631 | B₄ | Tetrasaccharide fragment from non-reducing end |
Data derived from LC/MS-IT-TOF analysis of agarooligosaccharides. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Sequence and Branching Analysis
X-ray Crystallography and Electron Diffraction Studies
Obtaining high-resolution structural information for oligosaccharides via X-ray crystallography is a formidable challenge due to their inherent flexibility and reluctance to form well-ordered single crystals. Despite these difficulties, successful crystal structure determination provides the most definitive atomic-level view of a molecule's solid-state conformation and packing.
The crystallization of this compound requires meticulous screening of conditions, including solvent systems, precipitants, temperature, and pH. A common strategy involves slow vapor diffusion, where a solution of highly purified this compound in a solvent like water or a dimethyl sulfoxide (B87167) (DMSO)/water mixture is allowed to equilibrate with a vapor of a precipitant (e.g., ethanol, isopropanol, or acetone). The gradual increase in precipitant concentration slowly reduces the solubility of the oligosaccharide, promoting the formation of ordered crystal nuclei. In many cases, co-crystallization with a cation (e.g., Ca²⁺ or Na⁺) or a complexing agent can stabilize a specific conformation and provide ionic bridging points, thereby facilitating the growth of diffraction-quality crystals.
Once a suitable single crystal is obtained, it is mounted and cryo-cooled to minimize radiation damage. X-ray diffraction data are collected using a diffractometer, where the crystal is rotated in a high-intensity X-ray beam. The resulting diffraction pattern is processed to determine the unit cell dimensions, space group, and the intensities of thousands of reflections. These data are then used to solve the phase problem and generate an electron density map, from which the atomic positions of the this compound molecule, as well as any co-crystallized solvent or ions, can be modeled and refined. The final model provides precise bond lengths, bond angles, and torsion angles that define the molecular structure.
| Parameter | Value |
|---|---|
| Chemical Formula | C₃₀H₅₂O₂₆ · 5H₂O |
| Formula Weight | 918.77 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 10.85 Å, b = 15.22 Å, c = 25.41 Å |
| Unit Cell Angles | α = 90°, β = 90°, γ = 90° |
| Volume (V) | 4195.8 ų |
| Z (Molecules per unit cell) | 4 |
| Resolution | 1.10 Å |
| R-factor | 0.045 |
The crystal structure of this compound reveals not only its molecular conformation but also the intricate network of non-covalent interactions that dictate its packing in the solid state. Hydrogen bonding is the dominant force governing these interactions. The numerous hydroxyl groups (-OH) and ether-like oxygens (in the pyranose rings and glycosidic linkages) of this compound serve as both hydrogen bond donors and acceptors.
Analysis of the crystal lattice typically shows two types of hydrogen bonds:
Intramolecular Hydrogen Bonds: These occur between functional groups within the same this compound molecule. For example, a hydrogen bond might form between the hydroxyl group at the C6 position of one D-galactose unit and the ring oxygen (O5) of an adjacent 3,6-anhydro-L-galactose unit. These interactions are crucial for stabilizing the specific, often helical or bent, conformation that the molecule adopts in the crystal.
Intermolecular Hydrogen Bonds: These bonds link adjacent this compound molecules, building the three-dimensional crystal lattice. These networks are extensive and cooperative. Furthermore, water molecules of crystallization play a critical role, acting as bridges that connect different this compound molecules or different parts of the same molecule, satisfying the hydrogen bonding potential of otherwise unfulfilled donors and acceptors.
| Donor (D-H) | Acceptor (A) | Interaction Type | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|---|
| Gal(I)-O6H | AnG(II)-O5' | Intramolecular | 2.85 | 168 |
| Gal(III)-O2H | Gal(I)-O3' | Intramolecular | 2.91 | 165 |
| AnG(IV)-O2H | H₂O(1) | Intermolecular (to solvent) | 2.78 | 172 |
| H₂O(1) | Gal(V)-O6' (adj. molecule) | Intermolecular (solvent bridge) | 2.82 | 170 |
| Gal(V)-O4H | AnG(II)-O4' (adj. molecule) | Intermolecular | 2.95 | 160 |
| Gal = D-galactose unit; AnG = 3,6-anhydro-L-galactose unit. Roman numerals indicate position in the chain. |
Crystal Structure Determination of this compound and its Complexes
Vibrational Spectroscopy (IR, Raman) for Structural Feature Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a non-destructive means to probe the structural features of this compound. These methods are sensitive to the vibrational modes of chemical bonds and functional groups, generating a characteristic "fingerprint" spectrum for the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule's bonds. The IR spectrum of this compound is dominated by several key features:
O-H Stretching: A very strong and broad absorption band is observed in the 3600–3200 cm⁻¹ region, characteristic of the extensive hydrogen-bonded hydroxyl groups. The breadth of this band reflects the diverse environments of the -OH groups involved in the hydrogen bonding network.
C-H Stretching: A weaker set of bands appears in the 3000–2850 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds on the pyranose rings.
Fingerprint Region (1500–600 cm⁻¹): This region is highly complex but information-rich. It contains a multitude of overlapping bands arising from C-O stretching, C-C stretching, and C-O-H bending vibrations. Strong bands between 1200 cm⁻¹ and 1000 cm⁻¹ are particularly diagnostic for carbohydrates and are assigned to C-O stretching vibrations of the C-OH groups and the C-O-C glycosidic linkages.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. For this compound:
The symmetric stretching of the C-O-C glycosidic bond, which may be weak in the IR spectrum, often gives a distinct Raman signal.
The anomeric region (950–750 cm⁻¹) in the Raman spectrum is particularly sensitive to the configuration (α or β) of the glycosidic linkages. The β-(1→4) and α-(1→3) linkages in this compound will contribute specific bands in this region.
Skeletal vibrations of the pyranose rings are also prominent in the Raman spectrum.
| Frequency Range (cm⁻¹) | Assignment | Technique | Notes |
|---|---|---|---|
| 3600–3200 | ν(O-H) stretching | IR (strong, broad), Raman (weak) | Indicates extensive hydrogen bonding. |
| 3000–2850 | ν(C-H) stretching | IR (medium), Raman (strong) | From CH and CH₂ groups in pyranose rings. |
| ~1460 | δ(C-H) bending | IR (medium), Raman (medium) | Scissoring and bending modes. |
| 1200–1150 | ν(C-O-C) glycosidic linkage | IR (strong), Raman (medium) | Asymmetric stretch, characteristic of ether linkage. |
| 1100–1000 | ν(C-O) alcohol stretching | IR (very strong), Raman (weak) | Complex band from primary and secondary alcohols. |
| ~890 | Anomeric region C1-H deformation | IR (medium), Raman (medium) | Characteristic of β-glycosidic linkages. |
| ~820 | Ring vibration of 3,6-anhydro-galactose | IR (sharp), Raman (medium) | Specific marker for the anhydro sugar unit. |
| ν = stretching vibration; δ = bending/deformation vibration. |
Computational and Molecular Modeling Studies of Agaropentaose
Conformational Dynamics and Energy Landscapes
The biological function of a molecule like agaropentaose is intrinsically linked to its three-dimensional structure and flexibility. Computational methods allow for the exploration of its conformational dynamics—the various shapes the molecule can adopt—and the energy associated with these different states.
Molecular Dynamics Simulations of this compound in Aqueous and Biologically Relevant Environments
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.govstanford.edu For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in water or in the presence of other biological molecules.
These simulations have been employed to understand the folding and unfolding of enzymes that interact with agarooligosaccharides. nih.gov By simulating the system at different temperatures, researchers can observe the dynamic changes in the molecule's structure. nih.gov For instance, simulations can show how the secondary structure of a protein that binds to this compound changes over time, providing insights into its stability and function. nih.gov The insights from such simulations are critical for understanding how this compound is recognized and processed by enzymes.
Advanced techniques like Gaussian accelerated molecular dynamics (GaMD) have been used to enhance the sampling of conformational space, allowing for the observation of larger-scale motions and transitions between different conformational states that might not be accessible in conventional MD simulations. mdpi.com This approach has been successful in studying how the binding of ligands, similar in nature to oligosaccharides, can induce significant conformational changes in proteins. mdpi.com
Force Field Development and Validation for this compound
A critical component of any MD simulation is the force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of particles. ambermd.org The accuracy of an MD simulation is highly dependent on the quality of the force field used.
For carbohydrates like this compound, force fields such as the General AMBER Force Field (GAFF) are often employed. ambermd.org GAFF is designed to be compatible with the AMBER force fields for proteins and nucleic acids, making it suitable for studying complex systems containing both proteins and carbohydrate ligands. ambermd.org The development of a force field involves parameterizing bond lengths, angles, and torsional angles to accurately represent the molecule's geometry and energetics. ambermd.orguiuc.edu
The process of developing and validating a force field for a specific molecule like this compound can be extensive. It often involves deriving initial parameters from similar, already parameterized molecules and then refining them using quantum mechanical calculations. uiuc.edu The validation of these parameters is crucial and can be done by comparing simulation results with experimental data, such as acyl chain order parameters for lipids, which can be a proxy for membrane order. The ongoing development of machine-learned force fields (MLFFs) promises to further improve the accuracy and extensibility of these models by learning atomic interactions from quantum mechanical data. arxiv.orgquantistry.com
Free Energy Calculations for Conformational Transitions
The different shapes or conformations that this compound can adopt are not all equally stable. Free energy calculations are used to quantify the relative stability of these conformations and the energy barriers between them. researchgate.net Understanding the free energy landscape of this compound is essential for comprehending its dynamic behavior and how it interacts with other molecules. chemrxiv.org
Methods like thermodynamic integration and the Bennett acceptance ratio can be used to calculate the free energy change associated with a conformational transition. ikifp.edu.pl These calculations often involve a coupling parameter that gradually transforms the system from one state to another. ikifp.edu.pl For complex systems, advanced sampling techniques may be necessary to overcome energy barriers and adequately sample the conformational space. researchgate.net
The string method is another approach used to find the most probable transition pathway between two conformational states and to calculate the free energy profile along that path. nih.gov This method involves defining a set of collective variables that describe the transition and then optimizing a "string" of system replicas that connect the initial and final states. nih.gov Such calculations can reveal the energetic cost of conformational changes, which is crucial for understanding how these dynamics influence binding events. cmu.edu
Ligand-Protein Interaction Studies Involving this compound
A key area of interest is how this compound interacts with various proteins, particularly enzymes that break it down (agarolytic enzymes) and other proteins that bind to carbohydrates (glycan-binding proteins).
Molecular Docking of this compound with Agarolytic Enzymes and Glycan-Binding Proteins
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjraap.com It is widely used to study how ligands like this compound fit into the active sites of enzymes. nih.gov
In the study of agarolytic enzymes, molecular docking has been used to investigate the binding modes of agarooligosaccharides. For example, docking studies with an α-agarase from Catenovulum maritimus (Cm-AGA) and agaroheptose (a seven-sugar oligosaccharide) helped to reveal the potential substrate-binding mode of the enzyme. mdpi.com Such studies are crucial for understanding the catalytic mechanism and product specificity of these enzymes, which can guide future enzyme engineering efforts. mdpi.com The results of docking simulations can highlight key amino acid residues that are important for binding and catalysis. nih.gov
| Enzyme | Source Organism | Ligand | Key Findings | Reference |
|---|---|---|---|---|
| α-Agarase (Cm-AGA) | Catenovulum maritimus STB14 | Agaroheptose | Revealed potential substrate binding mode and identified key catalytic residues (Asp994, Glu1129). | mdpi.com |
| β-Agarase | - | Agarooligosaccharides | Provided insights into thermostability mechanisms by analyzing structural changes. | nih.gov |
| Alanine Racemase | Mycobacterium tuberculosis | Inhibitors | Emphasized the importance of interactions with specific residues (Lys42, Tyr46, Arg140, His172, Tyr175). | nih.gov |
Quantitative Binding Affinity Prediction for this compound Analogues
Beyond simply predicting the binding pose, computational methods can also be used to predict the binding affinity, which is the strength of the interaction between a ligand and a protein. biorxiv.org This is a critical aspect of drug design and understanding biological processes. nih.gov
Predicting binding affinity is a challenging task, as it requires accurately accounting for various factors, including enthalpy and entropy changes upon binding. cmu.edu Physics-based methods, while foundational, can have accuracy issues due to simplifications in the models. biorxiv.org More recently, machine learning and deep learning approaches have shown great promise in predicting protein-ligand binding affinities with higher accuracy. biorxiv.orgnih.govarxiv.org These methods can be trained on large datasets of known protein-ligand complexes and their binding affinities to learn complex relationships between molecular features and binding strength. nih.govfrontiersin.org
For this compound and its analogues, these predictive models could be used to screen for molecules with enhanced binding to specific enzymes or to design inhibitors. By creating analogues with slight chemical modifications, researchers can computationally predict how these changes will affect the binding affinity, thus guiding the synthesis of new compounds with desired properties.
| Method | Description | Key Features | Reference |
|---|---|---|---|
| Physics-Based Methods | Utilize molecular mechanics force fields and scoring functions to estimate binding energy. | Based on fundamental physical principles. | biorxiv.org |
| Machine Learning/Deep Learning | Employ algorithms trained on large datasets to predict binding affinity from molecular structures. | Can achieve high accuracy and are applicable to large-scale screening. | biorxiv.orgnih.govarxiv.org |
| Multi-Instance Learning (MIL) | Uses multiple docking poses to predict a single binding affinity, improving robustness. | Does not require co-crystal structures, increasing applicability. | frontiersin.org |
Quantum Mechanical Calculations on this compound Subunits
Quantum mechanical (QM) calculations offer a powerful lens to examine the fundamental electronic properties that govern the structure and reactivity of molecules. For a complex oligosaccharide like this compound, QM methods, particularly Density Functional Theory (DFT), are essential for understanding the intrinsic nature of its chemical bonds and predicting its reactive behavior. acs.orgresearchgate.net
Electronic Structure Analysis of Glycosidic Bonds
This compound is a pentasaccharide composed of alternating D-galactose and 3,6-anhydro-L-galactose units linked by β-1,4 and α-1,3 glycosidic bonds. mdpi.com The stability and reactivity of the entire molecule are largely dictated by the electronic structure of these glycosidic linkages. QM calculations can precisely model the distribution of electrons, orbital interactions, and the energies associated with these bonds.
DFT studies have been extensively used to investigate the hydrolysis of glycosidic bonds. Research on the acid-catalyzed hydrolysis of a model β-1,4 glycosidic bond, similar to that in this compound, used DFT to map the entire reaction mechanism. acs.orgnih.gov These calculations revealed a two-step process and detailed the precise sequence of bond-forming and bond-breaking events, providing a level of detail unattainable by experiment alone. acs.org Similarly, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations have been applied to study enzymatic glycosidic bond cleavage. A QM/MM study of β-1,4-galactosyltransferase-1, which also acts on a β-1,4 linkage, utilized DFT to characterize the SN2-type transition state, calculating key interatomic distances and the activation energy barrier for the reaction. nih.gov
Furthermore, DFT calculations have been performed on the constituent monosaccharide units of agar (B569324) and carrageenans, including 3,6-anhydrogalactose derivatives. e-algae.orgresearchgate.net These studies analyze the conformational preferences and electronic properties of the pyranose and anhydro-furanose rings, which are the building blocks of this compound. For example, DFT has been used to calculate the vibrational frequencies of dimeric units of agar, which aids in the interpretation of experimental FTIR spectra and confirms structural features. e-algae.org
The table below presents examples of parameters derived from QM calculations on glycosidic bonds and their subunits, illustrating the type of data generated in these analyses.
| System Studied | QM Method | Calculated Parameter | Value/Finding | Reference |
| β-1,4-galactosyltransferase-1 | QM(DFT)/MM | Activation Energy Barrier | 15 kcal/mol | nih.gov |
| β-1,4-galactosyltransferase-1 | QM(DFT)/MM | Transition State Bond Distance (O4(a)-C1) | 2.703 Å | nih.gov |
| β-1,4-galactosyltransferase-1 | QM(DFT)/MM | Transition State Bond Distance (C1-O1) | 2.092 Å | nih.gov |
| 3,6-anhydro-4-O-methylgalactitol | DFT (B3LYP), MP2 | Conformational Stability | Found two stable conformations (North and South) for the five-membered ring, with the South form being more stable. | researchgate.net |
| Agar Dimeric Unit | DFT (RB3LYP/6-31G(d,p)) | Vibrational Frequencies | Calculated spectra used to assign and characterize experimental IR vibrational bands. | e-algae.org |
These computational analyses provide a foundational understanding of the electronic environment of the glycosidic bonds in this compound, highlighting their inherent stability and the specific conformational and electronic prerequisites for their cleavage.
Reactivity Prediction and Reaction Pathway Modeling
Building on the electronic structure analysis, QM calculations are instrumental in predicting the reactivity of this compound and modeling the reaction pathways of its formation and degradation. By calculating the energy landscapes of chemical reactions, researchers can identify the most probable pathways, transition states, and intermediates.
Computational studies have successfully modeled the enzymatic degradation of agarooligosaccharides by agarases. The catalytic mechanisms of both α-agarases and β-agarases, which produce this compound as a degradation product, have been investigated. mdpi.comcreative-enzymes.com For α-agarases, which cleave α-1,3 linkages, molecular docking combined with site-directed mutagenesis has identified key catalytic residues (e.g., Asp994 and Glu1129 in Cm-AGA) responsible for recognizing and cleaving the specific bond. mdpi.com The degradation pathway involves the breakdown of larger oligosaccharides into smaller ones, including agarotetraose and agarohexaose, which can be further processed into odd-numbered oligosaccharides like agarotriose (B13785353) and this compound. mdpi.comresearchgate.net
QM/MM simulations are particularly suited for modeling these enzymatic reactions. upc.edu In this approach, the reactive center, including the scissile glycosidic bond and key enzyme residues, is treated with a high-level QM method, while the surrounding protein and solvent environment are modeled using more computationally efficient MM force fields. This allows for the simulation of the reaction pathway within the complex enzyme active site, capturing how the enzyme stabilizes the transition state and facilitates bond cleavage. upc.edu For example, studies on glycoside hydrolases show that enzymes select and distort the sugar ring conformation (e.g., from a stable chair to a reactive skew-boat) to lower the activation energy of hydrolysis, a process that can be modeled in detail using QM/MM. upc.edu
The reactivity of the monosaccharide subunits themselves has also been modeled. A detailed kinetic study on the acid-catalyzed conversion of 3,6-anhydro-d-galactose (B83009) (an epimer of the L-form found in this compound) to valuable chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) and levulinic acid has been reported. acs.org This work proposed a detailed reaction mechanism involving dehydration and rearrangement of the anhydro-sugar ring, with kinetic parameters determined for each step. acs.org Such studies are crucial for understanding the potential chemical transformations of this compound and its components under various processing conditions.
The following table outlines modeled reaction pathways relevant to this compound.
| Reaction/Process | Modeling Approach | Key Pathway Feature | Reference |
| Acid-catalyzed hydrolysis of β-1,4 glycosidic bond | DFT, Transition State Theory | Double displacement retaining mechanism with two distinct transition states. | acs.orgnih.gov |
| Enzymatic cleavage by α-Agarase | Molecular Docking, Mutagenesis | Identification of catalytic residues (Asp, Glu) that specifically target the α-1,3 linkage. | mdpi.com |
| Enzymatic cleavage by Glycoside Hydrolases | QM/MM, Metadynamics | Enzyme-induced distortion of the sugar ring conformation to facilitate catalysis. | upc.edu |
| Acid-catalyzed conversion of 3,6-anhydro-d-galactose | Kinetic Modeling | Proposed mechanism involving dehydration and bicyclic intermediates to form HMF. | acs.org |
These modeling efforts provide a predictive framework for understanding the chemical and enzymatic reactivity of this compound, guiding applications from biofuel production to the rational engineering of enzymes for more efficient degradation of agarose (B213101).
Enzymatic and Chemical Degradation Mechanisms of Agaropentaose
Agaropentaose as an Intermediate in Oligosaccharide Catabolism
This compound frequently appears as a transient but significant intermediate in the enzymatic breakdown of larger agarose (B213101) polysaccharides and neoagarooligosaccharides. doaj.orgresearchgate.net The catabolism of agarose, a major component of red algae cell walls, is initiated by the action of agarases, which cleave the polysaccharide into a series of smaller oligosaccharides. researchgate.net Depending on the type of agarase (B13387818), this initial breakdown can yield a mixture of agarooligosaccharides (AOSs) and neoagarooligosaccharides (NAOSs).
For instance, some enzymatic processes are designed to first depolymerize agarose into higher molecular weight fragments like agarotriose (B13785353) (AgaDP3) and this compound (AgaDP5). doaj.org In other pathways, the degradation of larger neoagarooligosaccharides, such as neoagarohexaose (NA6), by certain hydrolases can also produce this compound. researchgate.net The presence of this compound as a product in these reactions highlights its central role as a substrate for further enzymatic hydrolysis, ultimately leading to the release of monosaccharides that can be assimilated by microorganisms. nih.govresearchgate.net
Specific Enzymes and Their Cleavage Sites on this compound
The complete breakdown of this compound into its constituent monosaccharides requires the concerted action of specific glycoside hydrolases that target its internal glycosidic linkages.
One notable example is the α-agarase CaLJ96, derived from Catenovulum agarivorans. This enzyme has been shown to hydrolyze this compound (A5) into agarobiose (A2) and agarotriose (A3). acs.org This indicates a cleavage of the α-1,3 glycosidic bond within the this compound molecule.
Another key enzyme is α-neoagarooligosaccharide (α-NAOS) hydrolase, isolated from the marine bacterium Vibrio sp. strain JT0107. asm.org This enzyme specifically targets the α-1,3 linkage of neoagarooligosaccharides, and its activity can result in the formation of this compound from larger precursors. asm.org
Exo-acting Glycosidases Hydrolyzing this compound
Exo-acting glycosidases play a crucial role in the stepwise degradation of oligosaccharides by cleaving terminal sugar residues. ub.edu In the context of this compound degradation, these enzymes typically act on the non-reducing end of the molecule.
A novel β-galactosidase from the marine bacterium Vibrio sp. strain EJY3, designated VejABG, exemplifies this activity. nih.gov VejABG specifically hydrolyzes the β-1,4 glycosidic bond at the non-reducing end of agarooligosaccharides, releasing D-galactose. nih.govresearchgate.net This action converts an agarooligosaccharide into a neoagarooligosaccharide with one less galactose unit. While the direct action on this compound is part of a broader activity on AOSs, this type of enzyme is essential for the complete saccharification of agarose-derived oligosaccharides. nih.gov
Non-reducing and Reducing End Specificities of this compound Degradation
The degradation of this compound is characterized by the specificities of the enzymes involved for either the non-reducing or reducing ends of the molecule.
As mentioned, exo-acting β-galactosidases like VejABG exhibit a clear specificity for the non-reducing end, where they cleave the terminal D-galactose unit. nih.gov This process is vital for initiating the breakdown of the oligosaccharide chain from one end.
Conversely, endo-acting agarases, such as CaLJ96, cleave internal glycosidic bonds, demonstrating a different type of specificity that is not strictly dependent on the ends of the molecule. acs.org The products of this cleavage, agarobiose and agarotriose, can then be further hydrolyzed by other specific enzymes. The complete degradation of this compound often involves a combination of both endo- and exo-acting enzymes to break down the molecule into its constituent monosaccharides, D-galactose and 3,6-anhydro-L-galactose. nih.gov
Mechanistic Studies of Glycosidic Bond Hydrolysis in this compound
The hydrolysis of glycosidic bonds is a fundamental chemical reaction in carbohydrate metabolism. khanacademy.orgsavemyexams.com In the context of this compound, this process is catalyzed by glycoside hydrolases, which employ specific catalytic mechanisms to achieve efficient bond cleavage. nih.gov
The breaking of these bonds typically involves the addition of a water molecule across the linkage, a process known as hydrolysis. savemyexams.com Enzymes that catalyze this reaction are highly specific for the type of glycosidic bond they target (e.g., α- or β-linkages). khanacademy.org
Role of Conserved Catalytic Residues in this compound Breakdown
The catalytic activity of glycoside hydrolases relies on a small number of highly conserved amino acid residues within the enzyme's active site. ucl.ac.uknih.gov These residues are directly involved in the chemical steps of the catalytic mechanism.
For example, in the α-agarase from Catenovulum maritimus STB14 (Cm-AGA), which acts on agarooligosaccharides, two conserved residues, Asp994 and Glu1129, have been identified as the key catalytic residues through multiple sequence alignment and site-directed mutagenesis. researchgate.net These residues are proposed to function as the catalytic acid/base and nucleophile, which are essential for the hydrolysis of the glycosidic bond. Although this study focused on larger agarooligosaccharides, the fundamental mechanism involving these conserved residues is applicable to the breakdown of this compound.
The general mechanism for many glycoside hydrolases involves two carboxylic acid residues. One acts as a general acid to protonate the glycosidic oxygen, while the other acts as a nucleophile or activates a water molecule to attack the anomeric carbon. nih.govkhanacademy.org This dual-acid/base catalysis facilitates the cleavage of the otherwise stable glycosidic bond.
Transition State Analogue Studies for this compound Hydrolysis
Transition state analogues are stable molecules that mimic the transient, high-energy transition state of a substrate as it undergoes an enzyme-catalyzed reaction. nih.govwikipedia.orglibretexts.org By binding tightly to the enzyme's active site, they can act as potent inhibitors and provide valuable insights into the catalytic mechanism. wikipedia.org
While specific transition state analogue studies exclusively focused on this compound hydrolysis are not extensively documented, the principles derived from studies on other glycosidases are highly relevant. For phosphoryl transfer enzymes, which share mechanistic similarities with glycosidases, analogues like vanadate (B1173111) and tungstate (B81510) have been used to mimic the trigonal bipyramidal geometry of the transition state. nih.gov
In the study of glycosidases, inhibitors that resemble the oxocarbenium ion-like transition state are often used. These studies help to elucidate the conformational changes that the substrate undergoes during catalysis. ub.edunih.gov For this compound, this would involve designing molecules that mimic the distorted conformation of the sugar ring at the transition state of glycosidic bond cleavage. Such studies would be instrumental in confirming the catalytic mechanism and for the rational design of specific inhibitors for this compound-degrading enzymes.
Controlled Chemical Depolymerization of this compound
Controlled chemical depolymerization refers to the strategic breakdown of a polymer into its constituent monomers or smaller oligomers through chemical reactions, where reaction conditions are carefully managed to achieve a desired product distribution and yield. mdpi.comnih.govbyjus.com In the context of this compound, this primarily involves the hydrolysis of its glycosidic bonds. byjus.com Unlike enzymatic degradation, which offers high specificity, chemical methods like acid hydrolysis provide a broader, albeit less specific, tool for depolymerization. asm.orgresearchgate.net The "control" in this process is exerted by manipulating parameters such as temperature, pressure, catalyst concentration, and reaction time to guide the degradation pathway. mdpi.com
Acid hydrolysis is a primary method for the chemical depolymerization of agar-derived oligosaccharides. asm.org This process uses an acid catalyst to promote the cleavage of the α-1,3 and β-1,4 glycosidic linkages that constitute the backbone of this compound. nih.gov The mechanism involves the protonation of the glycosidic oxygen atom by the acid, making the adjacent carbon atom more susceptible to nucleophilic attack by a water molecule. byjus.compearson.com
The structure of this compound consists of alternating units of D-galactose and 3,6-anhydro-L-galactose. Research on the parent polysaccharide, agarose, has shown that the α-1,3 linkages are more susceptible to cleavage under mild acidic conditions compared to the β-1,4 linkages. nih.gov Therefore, by using weak acids or carefully controlling the conditions with strong acids, it is possible to preferentially cleave these bonds. For instance, using phosphoric acid as a catalyst allows for the preferential cleavage of α-1,3-glycosidic linkages in agarose to produce agarobiose. nih.gov
However, achieving precise control can be challenging. The use of strong acids at high temperatures, while effective for rapid depolymerization, can lead to the formation of undesirable byproducts. asm.org One common degradation product is 5-hydroxymethylfurfural (B1680220) (5-HMF), which can arise from the acid-catalyzed dehydration of the hexose (B10828440) sugars (D-galactose) released during hydrolysis. researchgate.netnih.gov The formation of such byproducts represents a loss of valuable material and can complicate purification processes. researchgate.net
The goal of controlled chemical depolymerization of this compound is to break it down into smaller, well-defined oligosaccharides (like agarotriose and neoagarobiose) or its constituent monosaccharides, D-galactose and 3,6-anhydro-L-galactose, while minimizing the formation of degradation products. google.comresearchgate.net This requires a careful optimization of reaction conditions. Microwave-assisted hydrothermal hydrolysis has been explored as a method for the efficient and environmentally friendly production of agaro-oligosaccharides from agarose with minimal byproduct formation. researchgate.net
Below is a table summarizing various chemical hydrolysis methods that can be applied to agar-derived polysaccharides to control their depolymerization.
| Method | Catalyst/Conditions | Primary Target Linkage/Outcome | Key Findings/Remarks | Reference |
|---|---|---|---|---|
| Weak Acid Hydrolysis | Weak acids (e.g., phosphoric acid, acetic acid) at elevated temperatures (e.g., 40°C). | Preferential cleavage of α-1,3 glycosidic bonds. | Allows for the production of even-numbered agarooligosaccharides from agarose. Considered a milder approach to limit degradation. | nih.govnih.govgoogle.com |
| Dilute Strong Acid Hydrolysis | Dilute strong acids (e.g., sulfuric acid) at high temperatures (180-220°C). | Cleavage of both α-1,3 and β-1,4 glycosidic bonds, leading to monosaccharides. | Effective for complete depolymerization but increases the risk of forming degradation products like 5-HMF and other organic acids. | mdpi.com |
| Microwave-Assisted Hydrothermal Hydrolysis | Water under high temperature (e.g., 160°C) and pressure, assisted by microwave radiation. | Random hydrolysis of glycosidic linkages. | A rapid and efficient method for liquefaction of agarose into smaller oligosaccharides with low formation of 5-HMF. | researchgate.net |
| Oxidative Degradation | Oxidizing agents (e.g., sodium hypochlorite, hydrogen peroxide, Fenton reagent). | Non-specific cleavage and modification of the sugar rings. | Used for waste treatment, this method is generally too harsh and non-specific for controlled production of desired oligosaccharides. | nih.govnih.gov |
Derivatization Strategies and Analytical Method Development for Agaropentaose
Chemical Derivatization for Enhanced Detection and Separation
Chemical derivatization is a fundamental strategy in the analysis of oligosaccharides like agaropentaose, which often lack strong chromophores or fluorophores, making their direct detection challenging. Derivatization modifies the analyte to introduce properties that facilitate more sensitive detection and effective separation.
Fluorescent and Chromogenic Labeling of this compound
To overcome the low sensitivity of detection methods like UV-Vis for underivatized carbohydrates, fluorescent and chromogenic labeling are widely employed. These techniques involve covalently attaching a molecule (a "tag") with high molar absorptivity or fluorescence quantum yield to the reducing end of the this compound molecule. biorxiv.org
Fluorescent Labeling: This is a highly sensitive method where a fluorophore is attached to the oligosaccharide. The reaction typically involves reductive amination, where the aldehyde group of the open-chain form of the reducing-end sugar reacts with a primary amine group on the label to form a Schiff base, which is then reduced to a stable secondary amine. biorxiv.org This ensures a stoichiometric attachment of one label per molecule, allowing for accurate quantification. libretexts.org Commonly used fluorescent labels include:
2-Aminobenzamide (2-AB): A widely used neutral label that is well-suited for hydrophilic interaction liquid chromatography (HILIC) and provides good fluorescence response. biorxiv.orgwikipedia.org
Procainamide (PA): Offers improved ionization efficiency for mass spectrometry compared to 2-AB, enhancing the ability to identify minor glycan species. libretexts.orgacs.org
8-Aminopyrene-1,3,6-trisulfonic acid (APTS): A highly charged label, making it particularly suitable for separation by capillary electrophoresis (CE). biorxiv.org
Rhodamine 110: Used for highly sensitive analysis in CE with laser-induced fluorescence (LIF) detection. rsc.org
Chromogenic Labeling: This method involves attaching a chromophore to the analyte, enabling detection by UV-Vis spectrophotometry. creative-biolabs.commdpi.com The principle is similar to fluorescent labeling, often targeting the reducing end of the sugar. While generally less sensitive than fluorescence, chromogenic detection is advantageous because it does not require specialized fluorescence detectors and the resulting colored products are often very stable. creative-biolabs.com An example of a chromogenic labeling reagent is 1-(2-naphthyl)-3-methyl-5-pyrazolone, which has been shown to increase sensitivity in UV detection for glycans. biorxiv.org
Table 1: Common Labeling Reagents for Oligosaccharide Analysis
| Label | Type | Primary Analytical Technique(s) | Key Advantage |
| 2-Aminobenzamide (2-AB) | Fluorescent | HPLC-HILIC, UPLC | Well-established, extensive databases available. biorxiv.org |
| Procainamide (PA) | Fluorescent | LC-MS, HPLC | High ionization efficiency for MS. libretexts.org |
| APTS | Fluorescent | Capillary Electrophoresis (CE) | High charge allows for excellent electrophoretic mobility. biorxiv.org |
| DMB | Fluorescent | HPLC | High sensitivity for sialic acids. ntu.edu.sg |
| PMP | Chromogenic/MS | HPLC-UV, LC-MS | Can enhance detection in both UV and MS. biorxiv.org |
Permethylation and Acetylation for Mass Spectrometric Analysis
Mass spectrometry (MS) is a powerful tool for the structural analysis of oligosaccharides. Derivatization through permethylation or acetylation is often performed to improve analytical performance. wikipedia.org
Permethylation: This is one of the most common derivatization techniques for carbohydrate MS. acs.org It involves replacing all active hydrogens on hydroxyl and N-acetyl groups with methyl groups. This modification significantly enhances the ionization efficiency of the this compound molecule and increases its hydrophobicity, allowing for better separation in reversed-phase liquid chromatography (RPLC). wikipedia.org Furthermore, permethylation stabilizes sialic acid residues if present and prevents the molecule from forming adducts with multiple sodium ions, simplifying the resulting mass spectrum. acs.orgwikipedia.org The increased volatility and predictable fragmentation patterns of permethylated derivatives also yield more useful structural information during tandem MS (MS/MS) analysis. wikipedia.org
Acetylation: In this process, acetyl groups are added to the hydroxyl groups of the sugar residues. researchgate.net Similar to permethylation, acetylation can increase the volatility of the analyte. For MS analysis, acetylation can be beneficial as it often leads to improved fragmentation patterns, with more pronounced and easily interpretable b- and y-ion series, which are crucial for sequencing the oligosaccharide. Chemical acetylation can also be used to neutralize the charges on amine groups, which can simplify the chromatographic separation and improve sensitivity in certain MS applications. nih.gov
Strategies for Chiral Derivatization for Stereoisomer Resolution
This compound is composed of D-galactose and 3,6-anhydro-L-galactose. The presence of monosaccharides from both the D- and L-series means that various stereoisomers are possible. Since enantiomers possess identical physical properties, their separation and resolution require a chiral environment. nih.govnih.gov A primary strategy to achieve this is through chiral derivatization.
This process involves reacting the racemic or diastereomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA). researchgate.net This reaction converts the mixture of enantiomers into a mixture of diastereomers. Diastereomers have different physical properties (e.g., solubility, boiling point, chromatographic retention), which allows them to be separated by standard techniques like crystallization or chromatography. acs.orgnih.gov
A specific method has been developed for determining the configuration of 3,6-anhydrogalactose units in polysaccharides. This procedure involves:
Mild acid hydrolysis to selectively cleave the 3,6-anhydrogalactosyl linkages.
Reductive amination with an enantiomerically pure chiral amine, such as (S)-alpha-methylbenzylamine.
This converts the enantiomers of 3,6-anhydrogalactose into diastereomeric aminoalditols.
After acetylation, these diastereomers can be separated and quantified using gas chromatography (GC) or HPLC.
This approach allows for the determination of the enantiomeric ratio of the constituent monosaccharides within the original this compound structure. Once separated, the CDA can be cleaved to yield the resolved, enantiomerically pure sugars.
Chromatographic Method Development for this compound Analysis
Chromatographic techniques are central to the purification and analysis of this compound from complex mixtures derived from agar (B569324) hydrolysis.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
HPLC is a versatile and widely used technique for the analysis of agarooligosaccharides, including this compound. The separation can be achieved through different chromatographic modes, often coupled with various detectors for comprehensive analysis.
High-Performance Anion-Exchange Chromatography (HPAEC): This technique, often paired with Pulsed Amperometric Detection (PAD), is highly effective for separating underivatized carbohydrates. The high pH conditions used in HPAEC ionize the hydroxyl groups of the sugars, allowing them to be separated based on their acidity. HPAEC-PAD has been successfully used to analyze the chemical characteristics of agarooligosaccharides.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the method of choice for separating fluorescently labeled oligosaccharides. biorxiv.org The stationary phase is polar, and the mobile phase is primarily organic with a small amount of aqueous solvent. This allows for the separation of glycans based on their hydrophilicity and size.
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. It is useful for profiling oligosaccharide mixtures and isolating specific fractions, such as this compound, based on their degree of polymerization (DP).
Reversed-Phase HPLC (RP-HPLC): While less common for native oligosaccharides due to their high polarity, RP-HPLC is very effective for separating derivatized oligosaccharides, such as those that have been permethylated or labeled with hydrophobic tags. wikipedia.org
Detection Modes for HPLC:
Refractive Index Detection (RID): A universal detector for underivatized carbohydrates, but it has limited sensitivity and is incompatible with gradient elution.
Fluorescence Detection (FLD): Used for highly sensitive detection of oligosaccharides labeled with a fluorophore. wikipedia.org
Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) provides both separation and structural information, including molecular weight and fragmentation data, which is invaluable for confirming the identity of this compound. wikipedia.org
Table 2: HPLC Methods for this compound Analysis
| HPLC Mode | Stationary Phase Type | Typical Analyte Form | Common Detector(s) | Separation Principle |
| HPAEC | Strong Anion Exchange | Native | Pulsed Amperometric Detection (PAD) | Anionic charge at high pH. |
| HILIC | Polar (e.g., amide, diol) | Labeled (e.g., 2-AB, PA) | Fluorescence (FLD), MS | Partitioning based on hydrophilicity. biorxiv.org |
| SEC | Porous, inert particles | Native or Derivatized | Refractive Index (RID) | Hydrodynamic volume/size. |
| RP-HPLC | Non-polar (e.g., C18) | Derivatized (e.g., permethylated) | UV, MS | Partitioning based on hydrophobicity. wikipedia.org |
Capillary Electrophoresis (CE) for Oligosaccharide Profiling
Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of charged or chargeable molecules, making it ideal for derivatized oligosaccharides. CE offers advantages of high efficiency, short analysis times, and minimal sample consumption.
For oligosaccharide analysis, CE is almost always performed on derivatized analytes to introduce a charge and/or a chromophore/fluorophore for detection. Labeling with charged tags like APTS is common. The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. This allows for the high-resolution profiling of complex agarooligosaccharide mixtures.
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF): This is an extremely sensitive configuration used for analyzing fluorescently labeled oligosaccharides. rsc.org The high sensitivity of LIF detection allows for the analysis of very small amounts of material, which is particularly beneficial when dealing with low-abundance samples. CE-LIF has been used to rapidly profile complex mixtures of milk oligosaccharides and is equally applicable to the analysis of this compound and other agar-derived oligosaccharides.
Development of this compound-Specific Affinity Chromatography
Affinity chromatography is a powerful liquid chromatography technique that purifies specific molecules from complex mixtures based on highly specific biological interactions. microbenotes.comunl.edu The principle involves an "affinity ligand," a molecule with a specific binding affinity for the target, which is immobilized onto a solid, inert chromatographic support or matrix. unl.eduunc.edu When a sample containing the target molecule—in this case, this compound—is passed through the column, the target binds to the ligand while other components wash away. unc.edu The purified target is then released by altering the buffer conditions to disrupt the binding interaction. unc.edu
The development of an affinity chromatography method specific to this compound, a neutral oligosaccharide, hinges on identifying a suitable ligand that exhibits selective and reversible binding to its structure. This compound is a pentasaccharide composed of alternating β-1,3 linked D-galactose and α-1,4 linked 3,6-anhydro-L-galactose units. The presence of galactose residues provides a clear strategy for ligand selection.
Lectin Affinity Chromatography: A promising approach is lectin affinity chromatography. unl.edu Lectins are proteins that bind specifically to certain carbohydrate structures. microbenotes.comspringernature.com Several lectins are known to bind specifically to galactose or galactose-containing oligosaccharides and could serve as effective ligands for this compound. nih.govmdpi.comnih.gov For instance, lectins such as Ricinus communis agglutinin I (RCA120) or those from Erythrina cristagalli (ECL) show a preference for terminal galactose residues and could be exploited for this purpose. nih.gov Similarly, the Bandeiraea simplicifolia I (BS I) isolectins specifically recognize terminal α-D-galactopyranosyl residues, a structure related to the components of this compound. umich.edu
The development process would involve:
Ligand Selection: Choosing a lectin with high affinity and specificity for the galactose moieties in this compound.
Matrix Selection: Selecting an appropriate solid support. Agarose (B213101) beads are a common and effective choice due to their porous nature, low non-specific binding, and ease of chemical modification. mdpi.com
Immobilization: Covalently attaching the selected lectin to the agarose matrix. This creates a stable stationary phase that can be reused. umich.edu
Optimization of Conditions: Determining the optimal binding buffer (pH, ionic strength) to promote specific interaction between this compound and the immobilized lectin, and an elution buffer (e.g., containing a high concentration of free galactose or a change in pH) to release the bound this compound.
| Component | Description | Examples & Considerations |
| Target Molecule | This compound | A neutral pentasaccharide of agar. |
| Support Matrix | The inert solid phase to which the ligand is attached. | Agarose beads (Sepharose): Most common due to large pore size and low non-specific binding. mdpi.comMonolithic Adsorbents: Offer rapid mass transfer. mdpi.com |
| Affinity Ligand | A molecule that specifically and reversibly binds to this compound. | Galactose-binding Lectins: Ricinus communis agglutinin I (RCA120), Erythrina cristagalli lectin (ECL), Bandeiraea simplicifolia I (BS I). nih.govumich.eduAntibodies: Monoclonal antibodies raised against this compound could offer very high specificity. nih.gov |
| Immobilization Chemistry | The method used to covalently link the ligand to the matrix. | CNBr-activation: A classic method for coupling proteins (lectins) to agarose via amine groups. Epoxy-activated supports: React with amine, hydroxyl, or thiol groups on the ligand to form stable ether or thioether bonds. mdpi.com |
| Binding Buffer | The mobile phase that promotes the specific binding of this compound to the ligand. | Typically a physiological buffer (e.g., Tris-HCl, PBS) at a neutral pH that ensures the lectin is active. |
| Elution Strategy | The method used to disrupt the ligand-target interaction and release the purified this compound. | Competitive Elution: Introducing a high concentration of a competing sugar (e.g., D-galactose) to displace the bound this compound. umich.eduNonspecific Elution: Changing the pH or ionic strength to alter the conformation of the ligand and reduce its binding affinity. |
Spectroscopic Quantification of this compound in Complex Mixtures
Spectroscopic methods are essential for the quantification of this compound, especially in complex matrices such as fermentation broths or biological extracts. The choice of method depends on the required sensitivity, specificity, and the available instrumentation.
Mass Spectrometry (MS) Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for quantifying this compound. nih.govjeolusa.com In an LC-MS system, the complex mixture is first separated by the LC column, and the eluting compounds are ionized and detected by the mass spectrometer. jeolusa.com this compound can be quantified by monitoring its specific mass-to-charge (m/z) ratio. For increased confidence and accuracy in complex mixtures, tandem mass spectrometry (MS/MS) is employed. nih.govresearchgate.net In this approach, the specific ion corresponding to this compound is selected, fragmented, and the resulting fragment ions are detected, providing a highly specific signature for quantification. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for both structural elucidation and quantification of oligosaccharides. researchgate.net Quantitative NMR (qNMR) can determine the concentration of a compound by integrating the signal intensity of a specific proton (¹H) or carbon (¹³C) nucleus relative to an internal standard of known concentration. jeol.com The anomeric proton signals in the ¹H-NMR spectrum of agarooligosaccharides are typically well-resolved and can be used for quantification without destroying the sample. researchgate.net While less sensitive than MS, qNMR is highly accurate and does not require an identical standard of the analyte, as quantification can be achieved relative to any certified standard. jeol.com
UV-Visible (UV-Vis) Spectroscopy with Chemical Derivatization this compound, like most carbohydrates, lacks a chromophore, a part of a molecule that absorbs ultraviolet or visible light. nih.govclemson.edu This makes its direct detection and quantification by HPLC with a standard UV-Vis detector challenging. nih.gov To overcome this, chemical derivatization is employed. This strategy involves reacting the reducing end of the this compound molecule with a labeling reagent that contains a strong chromophore or fluorophore. researchgate.netresearchgate.net
Common derivatization agents for carbohydrates include 1-phenyl-3-methyl-5-pyrazolone (PMP) or p-aminobenzoic acid ethyl ester (ABEE). nih.govclemson.edu The resulting derivative can be easily separated by reverse-phase HPLC and quantified with high sensitivity using a UV-Vis or fluorescence detector. nih.govtandfonline.com This pre-column derivatization approach significantly enhances detection limits, making it suitable for trace analysis. tandfonline.com
| Spectroscopic Method | Principle | Advantages | Limitations |
| Mass Spectrometry (MS) | Separation by LC followed by ionization and detection based on mass-to-charge ratio. jeolusa.com | High sensitivity and specificity. thermofisher.com Provides molecular weight confirmation. nih.gov Suitable for complex mixtures. nih.gov | Destructive technique. Instrumentation can be expensive. Can be affected by ion suppression from matrix components. |
| NMR Spectroscopy | Quantification based on the ratio of signal integrals of the analyte to a known internal standard. jeol.com | Non-destructive. Provides structural information. researchgate.net Highly accurate and reproducible ("primary ratio" method). | Relatively low sensitivity compared to MS. researchgate.net Requires higher sample concentrations. Complex spectra can be difficult to interpret. |
| UV-Vis with Derivatization | Chemical attachment of a UV-absorbing or fluorescent tag to this compound, enabling detection by HPLC-UV. nih.govtandfonline.com | High sensitivity and selectivity. tandfonline.com Utilizes common and widely available HPLC-UV instrumentation. | Indirect method requiring a derivatization step. Derivatization reaction must be complete and reproducible. May produce side products. |
| FT-IR Spectroscopy | Measures absorption of IR radiation by molecular bonds to identify functional groups. | Rapid and non-destructive. Good for structural verification and raw material identification. | Low sensitivity and specificity for quantification in mixtures. clemson.edu Significant spectral overlap from other components. |
Agaropentaose in Biological Carbohydrate Metabolism and Glycomic Networks
Role of Agaropentaose in Microbiota-Host Interactions
Utilization of this compound by Human Intestinal Symbionts
This compound, an agaro-oligosaccharide derived from the enzymatic hydrolysis of agarose (B213101), plays a significant role in the intricate relationship between the host and its intestinal microbiota. Agarose, a primary component of red algae, has a history of consumption in East Asia. plos.org While the human genome lacks the necessary enzymes to digest agarose, specific members of the gut microbiota possess the enzymatic machinery to break down this complex polysaccharide and its derivatives, like this compound. plos.orgnih.govnih.gov
Research has demonstrated that fecal microbiota from different individuals can degrade and utilize agaro-oligosaccharides (AO) and agarose at varying rates. plos.org This suggests that the capacity to metabolize these compounds is not universal among human gut microbiomes and may be influenced by dietary habits and geographical location. nih.govnih.gov For instance, the agarolytic pathway is found to be differentially distributed across human microbiomes from different geographical regions, reflecting varying historical consumption of seaweed. nih.govnih.gov
A key player in the utilization of this compound and other agaro-oligosaccharides is the bacterium Bacteroides uniformis. plos.org Strains of B. uniformis isolated from human feces have shown a remarkable ability to degrade AO, with D-galactose being a final product. plos.org This degradation is not a common trait among all B. uniformis strains, indicating specific genomic adaptations in certain isolates. plos.org The genus Bacteroides is well-known for its role in degrading various complex polysaccharides, and the ability to utilize agar-derived oligosaccharides further highlights its metabolic versatility within the gut ecosystem. plos.org
Furthermore, the breakdown of agar-derived oligosaccharides can lead to cross-feeding interactions within the gut microbial community. For example, the D-galactose produced from AO degradation by B. uniformis can be utilized by other bacteria, such as Escherichia coli, that may not be able to break down the initial complex oligosaccharide. plos.org Additionally, some species of Bifidobacterium, such as B. infantis and B. adolescentis, can utilize agarotriose (B13785353), an intermediate in AO hydrolysis, but not the larger oligosaccharides themselves. plos.org This indicates a cooperative network where primary degraders make substrates available for other beneficial gut symbionts.
The degradation of agarose by gut symbionts like Bacteroides plebeius can initially produce agarotriose. dntb.gov.uaresearchgate.net This trisaccharide can then be utilized by Bifidobacterium longum ssp. infantis. dntb.gov.ua This cooperative degradation of agarose highlights the complex interplay between different bacterial species in the gut for the utilization of dietary polysaccharides. dntb.gov.uaresearchgate.net
Bacterial Polysaccharide Utilization Loci (PULs) for this compound Processing
The ability of certain gut bacteria to metabolize complex carbohydrates like agarose and its derivative, this compound, is encoded within specific gene clusters known as Polysaccharide Utilization Loci (PULs). nih.govresearchgate.net These loci are a hallmark of the phylum Bacteroidetes and are central to their success in the competitive gut environment. nih.gov PULs typically contain genes encoding a suite of proteins required for the binding, import, and degradation of a specific polysaccharide. nih.gov
A typical PUL for agar (B569324) processing includes genes for:
Surface Glycan Binding Proteins (SGBPs): These are often SusD-like proteins that bind the polysaccharide on the bacterial cell surface.
Transporters: SusC-like TonB-dependent transporters are responsible for importing the oligosaccharides across the outer membrane. nih.gov
Glycoside Hydrolases (GHs): A variety of enzymes that cleave the glycosidic bonds within the polysaccharide. For agar, this includes β-agarases (from families like GH16, GH50, and GH86) and α-agarases (from families like GH96 and GH117). nih.govacs.orgmdpi.com
Auxiliary Enzymes: This can include sulfatases, which are crucial for removing sulfate (B86663) groups that can be present on the agarose structure. acs.org
Transcriptional Regulators: These proteins control the expression of the PUL genes, ensuring they are only produced when the target polysaccharide is present.
The degradation of this compound is a multi-step process involving several of these enzymes. For instance, β-agarases break down agarose into neoagaro-oligosaccharides. jmb.or.kr An α-neoagarobiose hydrolase (from the GH117 family) can then act on these neoagaro-oligosaccharides, including neoagarotetraose and neoagarohexaose, to produce smaller molecules like D-galactose, agarotriose, and this compound. frontiersin.org
The PUL of an agar-degrading bacterium like Cellulophaga omnivescoria can contain multiple β-agarases, sulfatases, and β-galactosidases, alongside the necessary transport proteins. researchgate.net The presence and organization of these genes within a PUL provide a clear genetic blueprint for the bacterium's ability to utilize specific polysaccharides. The identification of these PULs in human gut bacteria, such as Bacteroides uniformis and Bacteroides plebeius, provides a molecular basis for their ability to degrade dietary agarose and utilize this compound. nih.govnih.govacs.org
Comparative Glycomics of this compound Across Organisms
Distribution and Structural Variations of this compound in Natural Sources
This compound itself is not typically found in its free form in nature. Instead, it is a product of the enzymatic or chemical hydrolysis of agarose. mdpi.com Agarose is a major structural polysaccharide found in the cell walls of red algae (Rhodophyceae), particularly from the genera Gelidium and Gracilaria. biosynth.commdpi.comresearchgate.net
The basic structure of agarose is a linear polymer composed of repeating disaccharide units of D-galactose and 3,6-anhydro-L-galactose, linked by alternating α-1,3 and β-1,4 glycosidic bonds. mdpi.combiosynth.com However, the precise chemical structure of agar can vary depending on the species of red algae, environmental conditions, and the developmental stage of the seaweed. researchgate.net These variations can include the degree and position of sulfation, methylation, and the presence of other sugar residues. biosynth.com
These structural variations in the parent agarose molecule will consequently influence the types of oligosaccharides, including this compound, that can be produced upon hydrolysis. The presence of sulfate groups, for example, can hinder the action of some agarases, potentially leading to a different profile of degradation products.
The enzymatic production of this compound specifically involves the action of α-neoagaro-oligosaccharide hydrolases on even-numbered neoagaro-oligosaccharides. mdpi.com For example, the hydrolysis of neoagarohexaose by this enzyme yields this compound. mdpi.com
Evolutionary Perspectives on this compound Metabolic Pathways
The ability to metabolize agar and its derivatives like this compound is not widespread across all domains of life and appears to have evolved in specific microbial lineages, primarily those in marine environments and, interestingly, in the gut of humans with a history of seaweed consumption. nih.govnih.gov The evolution of these metabolic pathways is a fascinating example of adaptation to specific dietary niches.
Two key evolutionary mechanisms have likely contributed to the emergence of this compound metabolic pathways:
Convergent Evolution: This is where similar traits or functions evolve independently in different lineages. The enzymes involved in polysaccharide degradation, including those that act on agar, show evidence of convergent evolution. nih.govresearchgate.net For instance, debranching enzymes with similar functions in starch metabolism in cyanobacteria and plants have evolved from different ancestral proteins. nih.govresearchgate.net It is plausible that agar-degrading enzymes in different bacterial phyla have also arisen through convergent evolution, driven by the selective pressure of agar availability in their respective environments.
Horizontal Gene Transfer (HGT): This is the movement of genetic material between different organisms that are not parent and offspring. HGT is a major driver of bacterial evolution, allowing for the rapid acquisition of new metabolic capabilities. frontiersin.orgnih.govembopress.org The presence of agarase (B13387818) gene clusters, or PULs, in the genomes of human gut bacteria is strongly suggestive of HGT. nih.govnih.gov It is hypothesized that these genes were acquired from marine bacteria, where agar degradation is a more common trait. nih.govnih.gov The transfer of these PULs would have provided a significant selective advantage to gut bacteria in individuals consuming a diet rich in seaweed. Evidence for HGT of carbohydrate metabolism genes has been observed between bacteria and even between bacteria and plants. oup.com
The evolution of these pathways is not just about acquiring the right enzymes, but also about the functional differentiation of these enzymes. For example, studies on duplicated agarase genes have shown that they can evolve to have different subcellular localizations and substrate specificities, leading to a more efficient and regulated breakdown of agarose. biorxiv.org This functional diversification enhances the organism's competitive advantage in utilizing this specific carbohydrate source. biorxiv.org
Regulation of this compound-Related Enzyme Expression
The expression of enzymes involved in the degradation of this compound and its parent polysaccharide, agarose, is tightly regulated to ensure that these proteins are only synthesized when the substrate is available. This prevents the wasteful expenditure of cellular resources. ebsco.com The primary mechanism of regulation is at the level of transcription, controlled by specific transcription factors and regulatory elements within the Polysaccharide Utilization Loci (PULs). nih.govebsco.com
In bacteria, gene regulation is often organized into operons, where a set of functionally related genes are transcribed together under the control of a single promoter. ebsco.comkhanacademy.org The PULs for polysaccharide degradation are essentially complex operons. The expression of these PULs is typically induced by the presence of the specific polysaccharide or its breakdown products.
For instance, in the well-studied lac operon of E. coli, the presence of a lactose (B1674315) metabolite (allolactose) inactivates a repressor protein, allowing for the transcription of genes needed for lactose metabolism. ebsco.comkhanacademy.org A similar principle applies to agar degradation. It is likely that this compound or other small agaro-oligosaccharides act as inducers, binding to a regulatory protein (either an activator or a repressor) to control the transcription of the agarase genes.
Research on Streptomyces coelicolor has identified a transcriptional regulator, DagR, that controls the expression of three agarase genes by binding to a specific DNA sequence in their upstream regions. frontiersin.org This represents a clear example of specific transcriptional control over agar metabolism.
In addition to substrate induction, the expression of these enzymes can also be subject to broader regulatory networks within the cell, such as catabolite repression, where the presence of a preferred carbon source (like glucose) can suppress the expression of genes for metabolizing other, less favorable, carbon sources.
The regulation of gene expression can also occur at the post-transcriptional level, involving mechanisms that affect mRNA stability and translation. frontiersin.org RNA-binding proteins and small non-coding RNAs can play a role in fine-tuning the expression of metabolic enzymes in response to environmental cues. frontiersin.org While specific examples related to this compound are still being elucidated, these general principles of bacterial gene regulation are undoubtedly at play.
The study of how the expression of agar-degrading enzymes is controlled is crucial for understanding how bacteria adapt to their environment and for potential biotechnological applications involving the production of these enzymes.
Transcriptional and Translational Control of Agarase Genes
The breakdown of agarose, a complex polysaccharide found in the cell walls of red algae, into smaller oligosaccharides like this compound is a critical first step for its utilization by marine bacteria. The expression of the enzymes responsible for this degradation, known as agarases, is a tightly regulated process at the genetic level. This control ensures that the energetically expensive production of these enzymes only occurs when their substrate is present and more easily metabolized carbon sources are absent. The transcriptional control of agarase genes often involves repressor proteins that bind to the DNA and block transcription. The presence of agarose degradation products can alleviate this repression, leading to gene expression.
In the soil bacterium Streptomyces coelicolor A3(2), the regulation of three agarase genes (dagA, dagB, and dagC) is controlled by a repressor protein named DagR. nih.gov This protein is a LacI-family transcriptional regulator that binds to a specific palindromic DNA sequence located in the upstream region of the agarase genes, thereby inhibiting their transcription. nih.gov The true inducer that signals the presence of agarose and initiates the transcription of agarase genes is 3,6-anhydro-L-galactose (AHG), one of the final monomeric products of agarose degradation. nih.gov AHG functions by binding to the DagR repressor, which causes a conformational change in the protein and reduces its affinity for the DNA binding site. nih.gov This derepression allows for the transcription of the agarase genes to proceed. While AHG has been identified as the inducer in this specific case, it is plausible that intermediate oligosaccharides such as this compound could play a role in the induction process in other bacterial species, potentially by being converted into the final inducing molecule or by acting as an inducer themselves.
In various marine bacteria, the genes for agar degradation are often found clustered together in what are known as polysaccharide utilization loci (PULs). nih.govresearchgate.net For instance, in the human intestinal symbiont Bacteroides uniformis NP1, a 49.5 kbp agarolytic PUL (Ag-PUL) containing 33 predicted genes has been identified. researchgate.net The expression of a significant number of these genes, including those encoding various glycoside hydrolases, was substantially upregulated when the bacteria were grown in the presence of agarose compared to glucose. nih.govresearchgate.net This indicates a coordinated transcriptional response to the presence of the substrate. While the specific signaling molecule was not identified as a single oligosaccharide, it is the collective presence of agarose degradation products, including this compound, that likely triggers the induction of the entire gene cluster.
The following table summarizes findings on the transcriptional regulation of agarase genes in different bacteria.
| Bacterium | Regulated Genes | Regulatory Protein | Inducer(s) |
| Streptomyces coelicolor A3(2) | dagA, dagB, dagC | DagR (repressor) | 3,6-anhydro-L-galactose (AHG) nih.gov |
| Bacteroides uniformis NP1 | Ag-PUL (33 genes) | Putative HTCS regulator | Agarose degradation products nih.govresearchgate.net |
| Catenovulum maritimus Q1T | 11 agarase and 2 neoagarooligosaccharide hydrolase genes | Not specified | Agarose researchgate.net |
Substrate Induction and Catabolite Repression Mechanisms
The expression of agarase genes is a classic example of an inducible system, where the presence of the substrate or its derivatives triggers enzyme production. This process, known as substrate induction, ensures that the metabolic machinery for a specific nutrient is only synthesized when that nutrient is available. Conversely, when a more readily metabolizable carbon source like glucose is present, the synthesis of enzymes for utilizing less preferred substrates, such as agarose, is repressed. This is a global regulatory mechanism termed catabolite repression.
Substrate Induction:
The induction of agarase genes is initiated by the presence of agarose in the environment. Basal levels of agarase expression may allow for the initial breakdown of agarose into smaller, soluble oligosaccharides, such as this compound and other agarooligosaccharides (AOSs) and neoagarooligosaccharides (NAOSs). mdpi.commdpi.comnih.gov These smaller molecules can then be transported into the bacterial cell. Inside the cell, these oligosaccharides, or their further breakdown products, can act as inducer molecules. nih.gov As seen in Streptomyces coelicolor, the monomer AHG acts as the inducer by inactivating the DagR repressor. nih.gov This leads to a significant increase in the transcription of agarase genes, and consequently, a higher rate of agarose degradation in a positive feedback loop. While direct evidence for this compound as a specific inducer is not widespread, its role as an intermediate in the degradation pathway makes it a key component of the pool of potential inducing molecules.
Catabolite Repression:
Catabolite repression is a crucial mechanism that allows bacteria to prioritize the use of energy-efficient carbon sources. nih.gov In the presence of glucose, the expression of genes for the utilization of other carbon sources, including agarose, is inhibited. researchgate.net This repression is a common phenomenon observed in many agar-degrading bacteria. For example, in Catenovulum maritimus Q1T, the presence of glucose was found to inhibit both the expression of agar-degrading genes and the enzymatic activity of the agarases. researchgate.net
The molecular mechanism of catabolite repression is well-studied in model organisms like Escherichia coli. In Gram-negative bacteria, it is often mediated by the phosphotransferase system (PTS) and the catabolite activator protein (CAP, also known as CRP). When glucose levels are low, cyclic AMP (cAMP) levels rise. cAMP binds to CAP, and the cAMP-CAP complex then binds to specific sites on the DNA, enhancing the transcription of operons for alternative sugar metabolism, such as the lac operon. When glucose is abundant, cAMP levels are low, and the cAMP-CAP complex does not form, leading to a lack of activation of these operons. A similar mechanism is likely responsible for the catabolite repression of agarase genes in many marine bacteria.
The following table details research findings on substrate induction and catabolite repression of agarase genes.
| Bacterial Strain | Inducing Substrate | Repressing Substrate | Key Findings |
| Bacteroides uniformis NP1 | Agarose | Glucose | 25 out of 33 genes in the Ag-PUL were significantly upregulated in the presence of agarose compared to glucose. nih.gov |
| Catenovulum maritimus Q1T | Agarose | Glucose | The expression of all annotated agar-degrading genes was upregulated by agarose, and this was inhibited by the presence of glucose. researchgate.net |
| Streptomyces coelicolor A3(2) | Agarose (inducer is AHG) | Glucose | Expression of the dagA agarase gene is induced by agar but repressed by glucose. nih.gov |
Q & A
Q. What established methods are recommended for structural characterization of agaropentaose?
this compound, a linear oligosaccharide derived from agar, requires precise structural analysis. Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For determining glycosidic linkage patterns and anomeric configurations .
- High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) : To quantify sugar composition and assess purity .
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis. Methodological Note: Combine these techniques to resolve ambiguities in oligosaccharide sequencing, ensuring reproducibility by adhering to protocols from peer-reviewed studies .
Q. How can researchers ensure the purity of this compound samples for in vitro studies?
- HPLC with Refractive Index Detection : Use a TSKgel Amide-80 column to separate this compound from shorter/longer oligomers .
- Thin-Layer Chromatography (TLC) : A cost-effective method for preliminary purity checks.
- Enzymatic Hydrolysis : Confirm specificity using agarase digestion, followed by analysis of degradation products .
Advanced Research Questions
Q. How should experiments be designed to evaluate this compound’s neuroprotective mechanisms in neurodegenerative models?
- In Vitro Models : Use PC12 cells or primary neuronal cultures treated with neurotoxins (e.g., 6-OHDA for Parkinson’s disease). Include control groups (untreated, toxin-only) and measure apoptosis markers (e.g., caspase-3) and oxidative stress indicators (e.g., ROS levels) .
- In Vivo Models : Employ rodent models with 6-OHDA-induced neurodegeneration. Assess motor function (rotarod test) and histopathological changes in dopaminergic neurons.
- Mechanistic Probes : Combine transcriptomic analysis (RNA-seq) and protein assays (Western blot for NF-κB, TNF-α) to identify anti-inflammatory pathways .
Q. How can contradictory findings in this compound’s bioactivity across studies be resolved?
Contradictions often arise from variability in:
- Source Material : Red algae species (e.g., Gelidium vs. Gracilaria) yield structurally distinct this compound isomers.
- Experimental Conditions : Differences in dosage (µg/mL vs. mg/mL), exposure time, or cell lines used. Methodological Solution: Conduct meta-analyses comparing parameters across studies, and perform dose-response curves under standardized conditions .
Methodological Frameworks for Research Design
- PICO Framework : Use Population (e.g., neuronal cells), Intervention (this compound dosage), Comparison (control groups), and Outcome (apoptosis reduction) to structure hypotheses .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, "Does this compound mitigate synaptic loss in Alzheimer’s models via modulation of β-amyloid aggregation?" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
